Chaetoglobosin E
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H38N2O5 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |
InChI Key |
FPNAKNFLJIQADW-CNYNBRRPSA-N |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Chaetoglobosin E from Chaetomium globosum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural production of Chaetoglobosin E by the filamentous fungus Chaetomium globosum. This document provides a comprehensive overview of the compound's biological activities, detailed experimental protocols for its isolation and characterization, and a visual representation of its known molecular interactions.
Introduction to this compound and Chaetomium globosum
Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1][2] Among these are the chaetoglobosins, a class of cytochalasan alkaloids characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[3][4] C. globosum is known to produce several chaetoglobosins, including this compound, which has garnered significant interest due to its potent biological activities.[3][4]
Chaetoglobosins, as a class, are known to interact with actin, thereby disrupting cellular division and movement in mammalian cells.[4] This mechanism contributes to their wide range of reported biological effects, including antitumor, antifungal, and phytotoxic activities.[3][4] this compound, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.[5][6]
This guide serves as a technical resource for researchers and professionals interested in the isolation, characterization, and biological investigation of this compound from its natural source, Chaetomium globosum.
Quantitative Data
While specific fermentation yields for this compound from Chaetomium globosum are not extensively reported in the literature, its biological activity has been quantified in various studies. The following tables summarize the key quantitative data related to the cytotoxic and antifungal activities of this compound.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 8.9 | [5] |
| A549 | Lung Carcinoma | 5.9 | [5] |
| Huh7 | Hepatocellular Carcinoma | 1.4 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 9.2 | [5] |
| MCF-7 | Breast Adenocarcinoma | 2.1 | [5] |
| U937 | Histiocytic Lymphoma | 1.4 | [5] |
| BGC823 | Stomach Cancer | 8.2 | [5] |
| HL60 | Promyelocytic Leukemia | 2.5 | [5] |
| Hela | Cervical Cancer | 2.8 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.4 | [5] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Potent Inhibition | [7] |
| KB | Nasopharyngeal Epidermoid Tumor | 40.0 | [6] |
Table 2: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in CDCl3 |
| 1H NMR | See referenced literature for full peak assignments |
| 13C NMR | See referenced literature for full peak assignments |
(Note: Detailed 1H and 13C NMR data can be found in the study by Cui et al., 2020)[5]
Experimental Protocols
The following sections provide a synthesized overview of the methodologies for the production, isolation, and characterization of this compound from Chaetomium globosum, based on protocols described in the scientific literature.[5][6][8][9]
Fungal Fermentation
A representative protocol for the cultivation of Chaetomium globosum for the production of chaetoglobosins is as follows:
-
Strain Activation: An isolate of Chaetomium globosum is cultured on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 7-10 days until sporulation.
-
Seed Culture: A small piece of the agar containing the fungal mycelium is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 3-5 days.
-
Large-Scale Fermentation: The seed culture is then used to inoculate a larger fermentation vessel. A common medium for chaetoglobosin production is rice solid medium. This is typically prepared by autoclaving rice in water (e.g., 40 g of rice with 100 mL of distilled water in a 500 mL flask).[8] The fermentation is carried out at 27-28°C for 21-30 days under static conditions.
Extraction and Isolation
The following is a general workflow for the extraction and purification of this compound:
-
Extraction: The solid fermented rice substrate is harvested and extracted repeatedly with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/EtOAc or hexane/acetone).
-
Column Chromatography: The fractions showing the presence of chaetoglobosins (as determined by thin-layer chromatography) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol/water or acetonitrile/water.[5]
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute configuration of the molecule.[5]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.
Generalized Biosynthetic Pathway of Chaetoglobosins
Caption: Generalized biosynthetic pathway of chaetoglobosins in C. globosum.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathways Targeted by this compound
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Chaetoglobosin E chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has emerged as a compound of significant interest in oncological research. Isolated from various fungal species, including Chaetoglobosum and Penicillium, this natural product exhibits potent anti-tumor activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It delves into the molecular mechanisms underlying its therapeutic effects, particularly its role in inducing cell cycle arrest and pyroptosis in cancer cells. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes the implicated signaling pathways to facilitate further research and drug development endeavors.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule characterized by a perhydroisoindolone ring system fused to a macrocyclic ring, with an indol-3-ylmethyl substituent at the C-3 position.
Chemical Structure:
Image Source: PubChem CID 23259927
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₈N₂O₅ | [1] |
| Molecular Weight | 530.70 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Solubility | Soluble in DMSO and methanol. | [3] |
| Storage | Store sealed at -20 °C for long-term stability. | [3] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following table summarizes the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data in DMSO-d₆.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 172.5 | |
| 3 | 59.8 | 3.55 (m) |
| 4 | 43.1 | 2.80 (m) |
| 5 | 45.2 | 2.55 (m) |
| 6 | 73.2 | 4.20 (d, 8.5) |
| 7 | 49.5 | 2.95 (m) |
| 8 | 42.8 | 2.65 (m) |
| 9 | 170.1 | |
| 10 | 30.1 | 2.90 (dd, 14.0, 4.5), 2.70 (dd, 14.0, 9.5) |
| 11 | 20.5 | 0.95 (d, 7.0) |
| 12 | 15.8 | 1.15 (s) |
| 13 | 134.5 | 5.60 (dd, 15.0, 9.0) |
| 14 | 128.7 | 5.30 (m) |
| 15 | 35.4 | 2.10 (m) |
| 16 | 38.1 | 2.25 (m) |
| 17 | 130.2 | 5.45 (m) |
| 18 | 132.8 | |
| 19 | 210.5 | |
| 20 | 45.1 | 3.10 (m) |
| 21 | 25.8 | 1.80 (m), 1.65 (m) |
| 22 | 125.1 | 5.20 (t, 7.0) |
| 23 | 21.2 | 1.60 (s) |
| 1' | 109.8 | |
| 2' | 123.5 | 7.15 (d, 2.0) |
| 3a' | 127.2 | |
| 4' | 118.2 | 7.30 (d, 8.0) |
| 5' | 120.8 | 7.00 (t, 7.5) |
| 6' | 118.9 | 6.90 (t, 7.5) |
| 7' | 111.3 | 7.55 (d, 8.0) |
| 7a' | 136.1 | |
| NH | 10.80 (s) |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-tumor activity, particularly against esophageal squamous cell carcinoma (ESCC).[4] Its primary mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[5]
Inhibition of PLK1 and Cell Cycle Arrest
This compound directly targets and downregulates the expression of PLK1.[5] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6] By inhibiting PLK1, this compound induces cell cycle arrest at the G2/M phase.[4] This is evidenced by the downregulation of key G2/M phase-related proteins such as cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[4]
Induction of Pyroptosis via the GSDME Pathway
A novel and significant finding is the ability of this compound to induce pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents.[4][5] This process is mediated by Gasdermin E (GSDME). The inhibition of PLK1 by this compound leads to the activation of GSDME.[5][7] Activated GSDME forms pores in the cell membrane, leading to pyroptotic cell death.[8]
Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways
In addition to its effects on PLK1 and pyroptosis, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[9] These pathways are critical for cell proliferation, survival, and metastasis. The downregulation of the phosphorylated forms of EGFR, MEK, ERK, and Akt by this compound contributes to its overall anti-tumor efficacy.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE-30)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Plate cells and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in cells treated with this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-GSDME, anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Perspectives
This compound is a promising natural product with potent anti-tumor activity, particularly in esophageal squamous cell carcinoma. Its multifaceted mechanism of action, involving the inhibition of the key cell cycle regulator PLK1, the induction of GSDME-mediated pyroptosis, and the suppression of critical pro-survival signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its therapeutic index, exploring its efficacy in other cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in cancer therapy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Roles of PLK1 in Mitosis and Meiosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. MTT assay protocol | Abcam [abcam.com]
The Biosynthesis of Chaetoglobosin E: A Technical Guide for Researchers
Abstract
Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, exhibits a range of biological activities that have garnered interest within the scientific and drug development communities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-elucidated pathway of its close structural analog, Chaetoglobosin A. This document details the enzymatic machinery, genetic underpinnings, and key chemical transformations, presenting available quantitative data and detailed experimental protocols to facilitate further research in this area.
Introduction
Chaetoglobosins are a class of fungal secondary metabolites characterized by a complex polyketide-amino acid hybrid structure. They are produced by various fungi, most notably from the genus Chaetomium. The core structure consists of a perhydroisoindolone moiety fused to a macrocyclic ring, with a 10-(indol-3-yl) group derived from L-tryptophan. This compound's unique bioactivities, including cytotoxic and antifungal properties, make its biosynthetic pathway a subject of significant interest. The biosynthesis of chaetoglobosins is orchestrated by a sophisticated interplay of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes that modify the initial scaffold.
The Core Biosynthetic Pathway: Lessons from Chaetoglobosin A
The biosynthetic pathway for this compound is hypothesized to be largely congruent with that of Chaetoglobosin A, for which the biosynthetic gene cluster (BGC) in Chaetomium globosum has been identified and characterized. The central enzyme is a modular PKS-NRPS hybrid, CheA, which catalyzes the initial assembly of the core structure.
The formation of the chaetoglobosin skeleton commences with the condensation of one molecule of acetyl-CoA, eight molecules of malonyl-CoA, and one molecule of L-tryptophan by the PKS-NRPS megasynthase, CheA.[1] This is followed by the action of a standalone enoyl reductase, CheB, which is crucial for establishing the correct geometry of the polyketide backbone.[1] The resulting intermediate, prochaetoglobosin I, undergoes a spontaneous intramolecular Diels-Alder reaction to form the characteristic tricyclic core.[2][3]
A series of oxidative modifications are then carried out by a suite of tailoring enzymes, including cytochrome P450 monooxygenases (CheE and CheG) and a FAD-linked oxidoreductase (CheF), to yield Chaetoglobosin A.[4] These enzymes exhibit a degree of promiscuity, leading to a network of pathways and the formation of multiple intermediates.[4]
The Divergence to this compound: A Key Oxidation Step
The primary structural difference between Chaetoglobosin A and this compound lies at the C-13 position of the macrocyclic ring. Chaetoglobosin A possesses a hydroxyl group at this position, whereas this compound features a ketone. This suggests a specific dehydrogenation (oxidation) of the C-13 hydroxyl group as the final or a late-stage step in the biosynthesis of this compound.
While the specific enzyme responsible for this transformation has not been definitively identified, it is likely one of the redox enzymes within the chaetoglobosin biosynthetic gene cluster. The promiscuity of enzymes like CheE, CheF, and CheG, which are known to catalyze various oxidation reactions at different positions on the chaetoglobosin scaffold, makes them prime candidates for this final tailoring step. It is plausible that in the this compound-producing strain, one of these enzymes exhibits a higher specificity or activity for the C-13 hydroxyl group of a precursor, possibly Chaetoglobosin A itself or a closely related intermediate.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is limited in the current literature. However, studies on Chaetoglobosin A production in Chaetomium globosum provide valuable insights into the potential yields and factors influencing biosynthesis.
| Parameter | Value | Organism/Condition | Reference |
| Chaetoglobosin A Titer | ~52 mg/L | C. globosum wild-type | [5] |
| Chaetoglobosin A Titer | ~260 mg/L | C. globosum with CgcheR overexpression | [5] |
| Chaetoglobosin A Titer | 146 mg/L | C. globosum NK102 wild-type | [4] |
| Chaetoglobosin A Titer | 234 mg/L | C. globosum NK102 Δcgpks11 mutant | [4] |
| Chaetoglobosin A Yield | 0.34 mg/g | C. globosum W7 on cornstalk solid-batch fermentation | [6] |
Experimental Protocols
The following protocols are adapted from studies on Chaetoglobosin A biosynthesis and can serve as a foundation for investigating the biosynthesis of this compound.
Fungal Strain and Culture Conditions
-
Strain: Chaetomium globosum (e.g., ATCC 6205, NK102, or a known this compound producer).
-
Seed Culture: Inoculate fungal spores or mycelial plugs into 50 mL of Potato Dextrose Broth (PDB) in a 250 mL flask. Incubate at 28°C with shaking at 180-200 rpm for 2-3 days.
-
Production Culture: Transfer the seed culture to a larger volume of PDB or a suitable production medium. For solid-state fermentation, cornstalk or other cellulosic substrates can be used.[6] Incubate at 28°C for 7-14 days.
Extraction and Quantification of Chaetoglobosins
-
Extraction: Lyophilize the mycelium and extract with an equal volume of ethyl acetate with vigorous shaking. The culture filtrate can also be extracted with ethyl acetate.
-
Quantification: Analyze the ethyl acetate extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a standard curve of purified this compound for accurate quantification. A mobile phase of acetonitrile and water is typically used. Detection is commonly performed at a UV wavelength of 220-230 nm.
Gene Knockout via CRISPR-Cas9 (for functional analysis of biosynthetic genes)
This protocol is adapted for C. globosum.
-
Vector Construction: Construct a "suicide" CRISPR-Cas9 vector containing the Cas9 expression cassette, a guide RNA (gRNA) targeting the gene of interest (e.g., a putative dehydrogenase), and a selection marker (e.g., hygromycin resistance).
-
Protoplast Preparation: Grow the fungal strain in PDB for 2-3 days. Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysozyme and cellulase) to generate protoplasts.
-
Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Select transformants on regeneration medium containing the appropriate antibiotic. Screen for successful gene knockout by PCR amplification of the target gene locus and sequencing.
Caption: Experimental workflow for gene knockout in C. globosum.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that likely shares a common pathway with other chaetoglobosins, diverging at a late-stage oxidation step. While the core machinery has been largely elucidated through studies of Chaetoglobosin A, the specific enzyme responsible for the C-13 dehydrogenation in this compound biosynthesis remains to be definitively identified. Future research should focus on the functional characterization of the redox enzymes within the chaetoglobosin BGC in a this compound-producing strain. Gene knockout studies, coupled with in vitro enzymatic assays using purified enzymes and biosynthetic intermediates, will be instrumental in pinpointing the responsible catalyst. Furthermore, the application of isotopic labeling studies could provide definitive evidence for the proposed pathway and the origin of the atoms in the final molecule. A deeper understanding of this biosynthetic pathway will not only be of fundamental scientific interest but will also open avenues for the engineered production of novel chaetoglobosin analogs with potentially improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Chaetoglobin A via Catalytic, Atroposelective Oxidative Phenol Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
Chaetoglobosin E: A Multifaceted Approach to Targeting Cancer Cell Viability
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a potent anti-tumor agent with a complex and multifaceted mechanism of action.[1][2] As a member of the chaetoglobosin family, it demonstrates significant cytotoxicity against a range of human cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its primary target, downstream cellular consequences, and impact on critical signaling pathways.
Core Mechanism of Action: Targeting Polo-like Kinase 1 (PLK1)
The primary anti-tumor mechanism of this compound is attributed to its ability to directly target and inhibit Polo-like kinase 1 (PLK1).[1][3][4] PLK1 is a key serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6][7] Its overexpression is common in many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. RNA sequencing and software analysis have identified PLK1 as the potential target of this compound, a finding validated by experiments showing that this compound can reverse the effects of PLK1 overexpression.[1][4]
Downstream Cellular Effects of this compound
The inhibition of PLK1 by this compound triggers a cascade of downstream events that collectively compromise cancer cell survival and proliferation.
G2/M Cell Cycle Arrest
A hallmark of this compound activity is the induction of a robust cell cycle arrest at the G2/M phase.[1][3] This is a direct consequence of PLK1 inhibition. Mechanistically, this compound treatment leads to the downregulation of key G2/M regulatory proteins, including Cyclin B1, cell division cycle 2 (CDC2), and its phosphorylated form (p-CDC2).[1][3] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1][3] This coordinated modulation of cell cycle proteins prevents mitotic entry, effectively halting cell proliferation.
Induction of Multiple Programmed Cell Death Pathways
This compound leverages several programmed cell death pathways to eliminate cancer cells.
-
Apoptosis: The compound modulates the balance of pro- and anti-apoptotic proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, tipping the cellular scale towards apoptosis.[1][3]
-
Autophagy: this compound also stimulates autophagy, a cellular self-degradation process. This is evidenced by the increased expression of the autophagy markers Beclin1 and LC3 upon treatment.[1][3]
-
Pyroptosis: Uniquely, this compound induces pyroptosis, a highly inflammatory form of programmed cell death, through the PLK1-Gasdermin E (GSDME) axis.[1][4] High PLK1 expression normally inactivates GSDME.[1] By inhibiting PLK1, this compound leads to the activation and cleavage of GSDME.[1][4] The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis.[2][8][9] This represents a novel mechanism for a PLK1 inhibitor and highlights a unique therapeutic avenue.
Inhibition of Invasion and Metastasis
This compound also impacts the metastatic potential of cancer cells. It has been shown to decrease the expression of E-cadherin, a key protein in cell-cell adhesion, and increase the expression of vimentin, a marker of epithelial-mesenchymal transition (EMT).[1][3] While seemingly contradictory, the overall context of PLK1 inhibition and cell death induction suggests a disruption of the coordinated processes required for successful metastasis.
Inhibition of Pro-Survival Signaling Pathways
Beyond its primary effects stemming from PLK1 inhibition, this compound also dampens the activity of critical pro-survival signaling pathways that are often hyperactive in cancer.
-
EGFR/MEK/ERK Pathway: Treatment with this compound leads to a decrease in the phosphorylation of EGFR, MEK, and ERK, indicating an inhibition of this crucial pathway involved in cell proliferation and survival.[3]
-
Akt Pathway: Similarly, the compound reduces the phosphorylation of Akt, a central node in a pathway that governs cell survival, growth, and metabolism.[3]
The concurrent inhibition of these pathways further contributes to the potent anti-tumor activity of this compound.
Data Presentation: Quantitative Analysis
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its cytotoxic activity and the molecular changes it induces.
Table 1: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 µmol/L | [1][10] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Significant Inhibition | [1] |
| TE-1 | Esophageal Cancer | Significant Inhibition | [1] |
| A549 | Lung Cancer | Potent Anti-tumor Effect | [4] |
| HCC827 | Lung Cancer | Potent Anti-tumor Effect | [4] |
| SW620 | Colon Cancer | Potent Anti-tumor Effect | [4] |
| MDA-MB-231 | Breast Cancer | Potent Anti-tumor Effect | [4] |
| HeLa | Cervical Cancer | Cytotoxic Activity | [1] |
| HCT116 | Colorectal Cancer | Cytotoxic Activity | [1] |
| KB | Oral Carcinoma | Cytotoxic Activity | [1] |
Note: "Significant Inhibition" and "Potent Anti-tumor Effect" are reported where specific IC50 values were not available in the cited abstracts.
Table 2: Summary of Key Molecular Effects of this compound in Cancer Cells
| Cellular Process | Protein | Effect of this compound | Citation(s) |
| Cell Cycle (G2/M Arrest) | PLK1 | Inhibition | [1][3][4] |
| Cyclin B1 | Downregulation | [1][3] | |
| CDC2 / p-CDC2 | Downregulation | [1][3] | |
| p21 | Upregulation | [1][3] | |
| Apoptosis | Bcl-2 | Downregulation | [1][3] |
| Bax | Upregulation | [1][3] | |
| Autophagy | Beclin1 | Upregulation | [1][3] |
| LC3 | Upregulation | [1][3] | |
| Pyroptosis | GSDME | Activation / Cleavage | [1][4] |
| Invasion/Metastasis | E-cadherin | Downregulation | [1][3] |
| Vimentin | Upregulation | [1][3] | |
| Signaling Pathways | p-EGFR | Downregulation | [3] |
| p-MEK | Downregulation | [3] | |
| p-ERK | Downregulation | [3] | |
| p-Akt | Downregulation | [3] |
Visualizations: Signaling Pathways and Workflows
Caption: Overall mechanism of this compound in cancer cells.
Caption: this compound-induced G2/M cell cycle arrest pathway.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gasdermin E is required for induction of pyroptosis and severe disease during enterovirus 71 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]
- 7. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyroptosis: mechanisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
Chaetoglobosin E as a Novel Inhibitor of the PLK1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Chaetoglobosin E, a cytochalasan alkaloid, in targeting the Polo-like kinase 1 (PLK1) signaling pathway in cancer cells. This compound has demonstrated potent anti-tumor activity, particularly in esophageal squamous cell carcinoma (ESCC), by inducing G2/M phase cell cycle arrest, apoptosis, autophagy, and pyroptosis through the inhibition of PLK1.[1] This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the involved pathways and workflows.
Introduction to this compound and PLK1
This compound is a natural product isolated from the secondary metabolites of Chaetomium madrasense 375. It belongs to the family of chaetoglobosins, which are known for their diverse and potent biological activities, including anti-tumor effects.[2] Research has identified this compound as a promising lead compound for cancer therapy due to its cytotoxicity against various cancer cell lines.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4] Its functions include centrosome maturation, spindle assembly, and cytokine.[3][4] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for anticancer therapies.[3][5][6] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]
Mechanism of Action: this compound Targeting of the PLK1 Signaling Pathway
Studies have revealed that this compound exerts its anti-tumor effects by directly or indirectly targeting the PLK1 signaling pathway. RNA sequencing analysis of esophageal cancer cells treated with this compound showed a significant decrease in PLK1 expression.[1] This inhibition of PLK1 sets off a cascade of downstream events, ultimately leading to cancer cell death.
Cell Cycle Arrest at G2/M Phase
A primary consequence of PLK1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition phase.[7] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclin B1, CDC2, and p-CDC2: this compound treatment leads to a decrease in the expression of Cyclin B1 and its partner kinase CDC2 (also known as CDK1), as well as the phosphorylated (active) form of CDC2.[1] The Cyclin B1/CDC2 complex is essential for entry into mitosis, and its downregulation prevents cells from proceeding past the G2 phase.
-
Upregulation of p21: The compound increases the expression of the cyclin-dependent kinase inhibitor p21.[1] p21 can inhibit the activity of the Cyclin B1/CDC2 complex, further contributing to the G2/M arrest.[8]
Induction of Apoptosis, Autophagy, and Pyroptosis
Inhibition of the PLK1 pathway by this compound also triggers multiple programmed cell death pathways:
-
Apoptosis: this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio promotes the intrinsic pathway of apoptosis.
-
Autophagy: An increase in the expression of autophagy-related proteins Beclin-1 and LC3 is observed following treatment, indicating the induction of autophagy.[1]
-
Pyroptosis: this compound activates the gasdermin E (GSDME) protein, a key mediator of pyroptosis. Further investigation revealed that high PLK1 expression inactivates GSDME, while knockdown of PLK1 activates it. This indicates that this compound induces pyroptosis by inhibiting PLK1, which in turn leads to the activation of GSDME.[1]
Inhibition of Cell Invasion and Metastasis
The compound has also been shown to affect proteins involved in cell adhesion and migration. Treatment with this compound results in decreased expression of E-cadherin and increased expression of vimentin, suggesting a potential impact on the epithelial-mesenchymal transition (EMT) process, which is critical for invasion and metastasis.[1]
Impact on Other Signaling Pathways
This compound has also been observed to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are known to be involved in cell growth, proliferation, and survival.[7] The decreased phosphorylation of EGFR, MEK, ERK, and Akt suggests a broader impact of this compound on key oncogenic signaling networks.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's effect on cancer cells.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µmol/L) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >10 | |
| TE-1 | Esophageal Squamous Cell Carcinoma | >10 |
Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells
| Treatment Concentration (µmol/L) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| 0 | 55.1 | 25.3 | 19.6 | |
| 1.25 | 48.2 | 22.1 | 29.7 | |
| 2.5 | 40.3 | 18.5 | 41.2 | |
| 5 | 35.1 | 15.2 | 49.7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the PLK1 signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Esophageal cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells treated with this compound for 48 hours by trypsinization.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in the PLK1 signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-CDC2, anti-p-CDC2, anti-p21, anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-GSDME, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cancer cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PLK1, leading to G2/M arrest and cell death.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's anti-cancer effects.
Conclusion and Future Directions
This compound has emerged as a potent inhibitor of the PLK1 signaling pathway, demonstrating significant anti-tumor activity in preclinical models of esophageal squamous cell carcinoma.[1] Its multifaceted mechanism of action, which includes inducing G2/M cell cycle arrest and multiple forms of programmed cell death, makes it an attractive candidate for further drug development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of ESCC and other cancers.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
-
Lead optimization: Synthesizing analogs of this compound to improve its potency, selectivity, and drug-like properties.
The continued investigation of this compound and its interaction with the PLK1 signaling pathway holds promise for the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. medicine.uams.edu [medicine.uams.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
Chaetoglobosin E: A Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from fungi of the Chaetomium genus, particularly Chaetomium madrasense and Chaetomium globosum, this compound has garnered significant attention in the scientific community for its pronounced antitumor effects.[2][3] Like other chaetoglobosins, it features a complex chemical structure comprising a 10-(indol-3-yl) group, a perhydroisoindolone moiety, and a macrocyclic ring, which is fundamental to its biological function.[1] This technical guide provides an in-depth review of the known biological activities of this compound, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.
Quantitative Biological Activities of this compound
The cytotoxic and antiproliferative effects of this compound have been quantified across a range of human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes | Reference(s) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Potent, dose-dependent inhibition | Most sensitive among the esophageal cancer cells tested. | [2] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Dose-dependent inhibition | - | [2][4] |
| TE-1 | Esophageal Cancer | Dose-dependent inhibition | - | [2][4] |
| HCT116 | Colon Cancer | 3.15 - 8.44 (range for Ch. E & related compounds) | Showed remarkable cytotoxicity. | [3] |
| A549 | Non-Small-Cell Lung Carcinoma | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |
| HCC827 | Non-Small-Cell Lung Carcinoma | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |
| SW620 | Colon Cancer | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |
| MDA-MB-231 | Breast Cancer | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |
| HeLa | Cervical Cancer | Cytotoxic activity demonstrated | - | [2] |
| KB | Nasopharyngeal Epidermoid Tumor | Cytotoxic activity demonstrated | - | [2] |
| MDA-MB-435 | Melanoma | > 40 | Inactive at tested concentrations. | [6] |
| SGC-7901 | Gastric Cancer | > 40 | Inactive at tested concentrations. | [6] |
Key Experimental Protocols
The biological activities of this compound have been elucidated through a variety of standard and advanced molecular biology techniques. Below are detailed methodologies for key cited experiments.
Cell Viability and Cytotoxicity Assays
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Culture : Esophageal cancer cells (KYSE-30, KYSE-150, TE-1) or other relevant cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding : Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment : The following day, cells are treated with a serial dilution of this compound (e.g., 0, 2, 4, 8, 16, 32 µM) for a specified duration, typically 48 to 72 hours.
-
MTT Assay :
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.
Cell Cycle Analysis via Flow Cytometry
This method determines the effect of this compound on cell cycle progression.[2]
-
Cell Treatment : KYSE-30 cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 4, 8 µM) for 24-48 hours.
-
Cell Harvest and Fixation :
-
Cells are harvested by trypsinization and washed with ice-cold PBS.
-
Cells are fixed by adding them dropwise into 70% ice-cold ethanol while vortexing, followed by incubation at 4°C for at least 2 hours.
-
-
Staining :
-
Fixed cells are centrifuged and washed with PBS.
-
The cell pellet is resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software (e.g., ModFit LT).
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, cell cycle, and other signaling pathways.[2][4]
-
Protein Extraction : Cells treated with this compound are washed with PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies targeting specific proteins (e.g., PLK1, Cyclin B1, CDC2, p21, Bcl-2, Bax, Beclin1, LC3, E-cadherin, Vimentin).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.
RNA Sequencing (RNA-seq) for Target Identification
This high-throughput method is used to identify potential molecular targets of this compound by analyzing changes in the transcriptome.[2]
-
Cell Culture and Treatment : KYSE-30 cells are seeded in six-well plates (3x10^5 cells/well). After 24 hours, the cells are treated with a specific concentration of this compound (e.g., 8 µM) for 48 hours.[2]
-
RNA Extraction : Total RNA is extracted from the treated cells using Trizol reagent according to the manufacturer's protocol. The quality and quantity of the RNA are assessed.
-
Library Preparation and Sequencing : An RNA-seq library is prepared from the extracted RNA. This involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The library is then sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis : The sequencing data is processed to identify differentially expressed genes between the this compound-treated group and the control group. This data, combined with prediction software analysis, helps to identify potential drug targets.[2]
Mechanisms of Action and Signaling Pathways
Research indicates that this compound exerts its potent antitumor effects through multiple mechanisms, primarily by inducing cell cycle arrest, apoptosis, and pyroptosis. A key molecular target identified in esophageal squamous cell carcinoma (ESCC) is Polo-like kinase 1 (PLK1).[2][4]
Overview of this compound Cellular Effects
This compound triggers a cascade of events within cancer cells, leading to the inhibition of proliferation and cell death. Its activities are not limited to cancer, also showing antifungal and phytotoxic properties.
Caption: High-level overview of the biological activities of this compound.
PLK1 Signaling Pathway Inhibition
In ESCC, this compound directly targets and inhibits PLK1.[2] PLK1 is a critical regulator of the G2/M checkpoint in the cell cycle. Its inhibition leads to G2/M arrest, characterized by the downregulation of Cyclin B1 and CDC2. This cell cycle arrest is a precursor to programmed cell death pathways, including apoptosis and GSDME-mediated pyroptosis.[2]
Caption: this compound inhibits the PLK1 signaling pathway in ESCC cells.
Experimental Workflow for Target Identification
The identification of PLK1 as a target for this compound followed a systematic workflow combining transcriptomics with molecular validation techniques.
Caption: Workflow for the identification and validation of PLK1 as a target.
Conclusion and Future Perspectives
This compound is a potent natural compound with significant antitumor activity, particularly against esophageal squamous cell carcinoma.[2] Its mechanism of action involves the inhibition of the key cell cycle regulator PLK1, leading to G2/M phase arrest and subsequent activation of multiple cell death pathways, including apoptosis and pyroptosis.[2][4] Furthermore, this compound has been shown to synergistically enhance the efficacy of conventional cytotoxic drugs like cisplatin.[2]
While research has primarily focused on its anticancer properties, the broader spectrum of this compound's bioactivities, such as its antifungal and phytotoxic effects, warrants further investigation.[1] Future research should aim to conduct more extensive in vivo animal studies to validate the in vitro findings, further elucidate the intricate details of its mechanism of action across different cancer types, and explore its structure-activity relationship to guide the development of novel, potent, and specific therapeutic agents.[1] The findings to date strongly suggest that this compound is a promising lead compound for the development of new treatments for ESCC and potentially other malignancies.[2]
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Chaetoglobosin E-Induced G2/M Cell Cycle Arrest: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosins are a class of fungal secondary metabolites belonging to the cytochalasan alkaloids, characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety[1]. These natural products are isolated from various fungi, primarily of the Chaetomium genus[1]. Chaetoglobosin E, a specific member of this family, has demonstrated potent anti-tumor activity[1][2]. A critical mechanism underlying its anti-cancer effects is the induction of cell cycle arrest at the G2/M transition phase, thereby inhibiting cell proliferation. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental protocols related to this compound-induced G2/M arrest.
Core Mechanism of G2/M Arrest
Treatment of cancer cells, particularly esophageal squamous cell carcinoma (ESCC) cell lines like KYSE-30, with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner[2]. This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.
Modulation of G2/M Regulatory Proteins
The transition from G2 to M phase is primarily controlled by the activity of the Cyclin B1/CDK1 (CDC2) complex. This compound disrupts this control point through a multi-pronged approach:
-
Downregulation of Cyclin B1 and CDK1: Treatment with this compound results in a marked decrease in the protein expression levels of both Cyclin B1 and its catalytic partner, CDK1 (also known as CDC2)[2][3].
-
Inhibition of CDK1 Activity: The activity of the Cyclin B1/CDK1 complex is further suppressed by a reduction in the phosphorylated, active form of CDK1 (p-CDC2)[2][4].
-
Upregulation of p21: Concurrently, this compound induces the expression of p21, a potent cyclin-dependent kinase inhibitor (CKI)[2][3]. p21 can bind to and inhibit the activity of cyclin/CDK complexes, thereby enforcing the cell cycle checkpoint[5].
Targeting of Polo-like Kinase 1 (PLK1)
RNA sequencing and software analysis have identified Polo-like kinase 1 (PLK1) as a potential primary target of this compound[2][6]. PLK1 is a critical regulator of multiple events in mitosis, including the activation of the Cyclin B1/CDK1 complex. By inhibiting PLK1, this compound effectively triggers a cascade of downstream effects, including the modulation of Cyclin B1, CDK1, and p21, ultimately leading to G2/M arrest[2].
Associated Signaling Pathways
The anti-proliferative effects of this compound are not limited to the direct regulation of cell cycle proteins. The compound also inhibits key upstream signaling pathways known to promote cell growth and survival.
-
Inhibition of EGFR/MEK/ERK Pathway: this compound treatment decreases the phosphorylation and thus the activity of EGFR, MEK, and ERK. This pathway is a central regulator of cell proliferation, and its inhibition contributes to the observed G2/M arrest[2][3].
-
Inhibition of the Akt Pathway: The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, is also suppressed by this compound, as evidenced by a decrease in phosphorylated Akt (p-Akt)[2][3].
The inhibition of these pathways, in conjunction with the direct targeting of PLK1, creates a robust anti-tumor response that includes G2/M arrest, apoptosis, and autophagy[2].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of KYSE-30 esophageal cancer cells after 48 hours of treatment, as determined by flow cytometry[2].
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 55.35 ± 2.15 | 25.18 ± 1.89 | 19.47 ± 1.54 |
| 0.5 µM | 48.21 ± 1.98 | 20.33 ± 1.45 | 31.46 ± 2.03 |
| 1.0 µM | 35.14 ± 1.76 | 15.87 ± 1.21 | 49.00 ± 2.51 |
| 2.0 µM | 20.78 ± 1.55 | 10.21 ± 0.98 | 69.01 ± 3.11 |
| Data are presented as mean ± SD from three replicate experiments. |
Table 2: Summary of Protein Expression Changes Induced by this compound
| Protein Target | Observed Effect on Expression/Activity | Role in G2/M Transition |
| PLK1 | Decreased | Promotes mitotic entry |
| Cyclin B1 | Decreased | Activates CDK1 |
| CDK1 (CDC2) | Decreased | Key mitotic kinase |
| Phospho-CDK1 (p-CDC2) | Decreased | Active form of CDK1 |
| p21 | Increased | Inhibits CDK activity |
| Phospho-EGFR (p-EGFR) | Decreased | Upstream proliferation signal |
| Phospho-MEK (p-MEK) | Decreased | Upstream proliferation signal |
| Phospho-ERK (p-ERK) | Decreased | Upstream proliferation signal |
| Phospho-Akt (p-Akt) | Decreased | Pro-survival/proliferation signal |
| Based on Western blot analyses from cited literature[2][3]. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human esophageal squamous cell carcinoma (ESCC) KYSE-30 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in appropriate plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM). The final DMSO concentration in all conditions, including the control, should be kept constant and non-toxic (e.g., <0.1%). Cells are incubated for the specified duration (e.g., 48 hours) before harvesting for analysis[2].
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing DNA content to determine cell cycle distribution[7][8][9].
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are pooled and collected by centrifugation at 300 x g for 5 minutes.
-
Washing: The cell pellet is washed twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are resuspended in the residual PBS, and ice-cold 70% ethanol is added dropwise while vortexing gently to prevent clumping. Cells are fixed overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: The cells are incubated in the staining solution for 30 minutes at 37°C or room temperature in the dark to ensure specific staining of DNA.
-
Data Acquisition: The DNA content is analyzed using a flow cytometer. PI fluorescence is typically detected in the FL2 or a similar channel (e.g., excitation at 488 nm, emission ~617 nm). At least 10,000 events per sample are recorded.
-
Analysis: The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT). The cell populations are gated to exclude debris and doublets, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified based on their DNA content (fluorescence intensity).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-PLK1, anti-Cyclin B1, anti-CDK1, anti-p21, anti-p-Akt, anti-β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using software like ImageJ.
Conclusion
This compound is a potent natural compound that effectively inhibits cancer cell proliferation by inducing G2/M cell cycle arrest. Its mechanism of action involves the coordinated downregulation of key mitotic promoters like the Cyclin B1/CDK1 complex and the upregulation of inhibitors such as p21[2]. The identification of PLK1 as a primary molecular target provides a specific focus for its anti-tumor activity[2][6]. Furthermore, the suppression of pro-survival pathways like EGFR/MEK/ERK and Akt enhances its therapeutic potential[2]. The detailed mechanisms and protocols presented in this guide offer a comprehensive resource for researchers investigating this compound and similar compounds for cancer drug development.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. [PDF] this compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 | Semantic Scholar [semanticscholar.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Protocols [moorescancercenter.ucsd.edu]
Chaetoglobosin E: A Potent Inducer of Apoptosis and Autophagy in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a promising anti-tumor agent.[1] Extensive research has demonstrated its ability to inhibit cancer cell proliferation through the induction of programmed cell death mechanisms, specifically apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to the role of this compound in inducing these critical cellular processes. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting key regulatory pathways involved in cell cycle progression and survival. The principal mechanism involves the inhibition of the Polo-like kinase 1 (PLK1) , a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] This inhibition leads to G2/M phase arrest, which subsequently triggers apoptosis and autophagy.[1][2][3][4]
Furthermore, this compound has been shown to suppress the EGFR/MEK/ERK and Akt signaling pathways , both of which are crucial for cancer cell growth, proliferation, and survival.[1][4] By downregulating these pathways, this compound effectively dismantles the pro-survival signaling network within cancer cells, making them more susceptible to programmed cell death.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. The apoptotic cascade initiated by this compound is mediated by the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.
Specifically, treatment with this compound leads to:
-
Downregulation of Bcl-2: A key anti-apoptotic protein that prevents the release of pro-apoptotic factors from the mitochondria.[1][3]
-
Upregulation of Bax: A pro-apoptotic protein that promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[1][3]
The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis, culminating in the execution of the apoptotic program.
Induction of Autophagy
In addition to apoptosis, this compound also stimulates autophagy, a cellular self-degradation process that can either promote cell survival under stress or lead to a form of programmed cell death. In the context of this compound's anti-tumor activity, the induction of autophagy appears to contribute to its cytotoxic effects.[1]
The induction of autophagy by this compound is evidenced by the increased expression of key autophagy-related proteins:
-
Beclin-1: A central component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.[1][3]
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): A reliable marker of autophagosome formation. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II).[1][3]
The upregulation of these markers signifies an enhanced autophagic flux, contributing to the overall anti-neoplastic activity of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on cancer cells.
Table 1: Cytotoxicity of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | IC50 Value (µmol/L) | Reference |
| KYSE-30 | 2.57 | [5] |
| KYSE-150 | >10 | [5] |
| TE-1 | >10 | [5] |
Table 2: Effect of this compound on Key Apoptosis and Autophagy Proteins in KYSE-30 Cells
| Protein | Effect of this compound Treatment | Reference |
| Bcl-2 | Decreased Expression | [1][3] |
| Bax | Increased Expression | [1][3] |
| Beclin-1 | Increased Expression | [1][3] |
| LC3 | Increased Expression | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture and Treatment
-
Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE-30, KYSE-150, TE-1) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control for the specified duration (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: Cells (approximately 1 x 10^6) are fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvest: Cells are harvested after treatment and washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Beclin-1, LC3, PLK1, p-EGFR, p-MEK, p-ERK, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
This compound demonstrates significant potential as an anti-cancer therapeutic agent by effectively inducing both apoptosis and autophagy in cancer cells. Its mechanism of action, centered on the inhibition of the PLK1 and the EGFR/MEK/ERK and Akt signaling pathways, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted anti-tumor properties of this compound and to explore its potential in combination therapies for various malignancies.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. kumc.edu [kumc.edu]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Chaetoglobosin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a member of the cytochalasan family of fungal metabolites, has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] Primarily isolated from various fungi, notably of the Chaetomium genus, this natural product exhibits promising antitumor, antifungal, and phytotoxic properties.[2] Understanding the intricate relationship between its chemical structure and biological function—the Structure-Activity Relationship (SAR)—is paramount for its development as a potential therapeutic agent or as a lead compound for the synthesis of novel, more effective analogs.
This technical guide provides a comprehensive overview of the current understanding of the SAR of this compound. It consolidates quantitative biological data, details key experimental methodologies, and visualizes the complex signaling pathways modulated by this fascinating molecule.
Core Structure
This compound is characterized by a complex polycyclic structure featuring a perhydroisoindolone moiety fused to a macrocyclic ring, with a distinctive indol-3-yl group.[2] Modifications to these core components have been explored to elucidate their impact on biological activity, providing crucial insights into the pharmacophore of this class of compounds.
Quantitative Biological Data
The biological activity of this compound and its analogs has been quantified in various assays. The following tables summarize the available data on its cytotoxic and antifungal effects.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KYSE-30 (Esophageal) | 2.57 | [1] |
| A549 (Lung) | >20 | ||
| HCC827 (Lung) | >20 | ||
| SW620 (Colon) | >20 | ||
| MDA-MB-231 (Breast) | >20 | ||
| HeLa (Cervical) | Moderate | [1] | |
| HCT116 (Colon) | Moderate | [1] | |
| KB (Oral) | Moderate | [1] | |
| Chaetoglobosin A | HCT116 (Colon) | 3.15 | |
| Chaetoglobosin C | K562 (Leukemia) | 20.20 | [3] |
| MCF-7 (Breast) | >30 | [3] | |
| HepG2 (Liver) | >30 | [3] | |
| Chaetoglobosin F | K562 (Leukemia) | 18.89 | [3] |
| MCF-7 (Breast) | >30 | [3] | |
| HepG2 (Liver) | >30 | [3] | |
| Chaetoglobosin G | K562 (Leukemia) | 20.90 | [3] |
| MCF-7 (Breast) | >30 | [3] | |
| HepG2 (Liver) | >30 | [3] | |
| Chaetoglobosin Fex | PC-3 (Prostate) | 2.32 | [4] |
| Chaetoglobosin V | K562 (Leukemia) | 19.25 | [3] |
| MCF-7 (Breast) | >30 | [3] | |
| HepG2 (Liver) | >30 | [3] |
Table 2: Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Chaetoglobosin (unspecified analog 2) | Botrytis cinerea | 2.19 | [5] |
| Chaetoglobosin F (6) | Botrytis cinerea | 8.25 | [5] |
| This compound (7) | Botrytis cinerea | 0.40 | [5] |
| Chaetoglobosin (unspecified analog 9) | Botrytis cinerea | 5.83 | [5] |
| Azoxystrobin (Positive Control) | Botrytis cinerea | 39.02 | [5] |
| Carbendazim (Positive Control) | Botrytis cinerea | 70.11 | [5] |
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary mechanisms of action include the induction of G2/M cell cycle arrest, apoptosis, and a form of programmed cell death known as pyroptosis.
PLK1 Inhibition and G2/M Arrest
This compound has been shown to target Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1] Inhibition of PLK1 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase. This arrest ultimately triggers downstream apoptotic and pyroptotic pathways.
GSDME-Mediated Pyroptosis
A key finding in the mechanism of this compound is its ability to induce pyroptosis through the Gasdermin E (GSDME) pathway. Following PLK1 inhibition and cell cycle arrest, caspase-3 is activated, which in turn cleaves GSDME. The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis characteristic of pyroptosis.
Inhibition of EGFR/MEK/ERK and Akt Signaling
In addition to its effects on the cell cycle and pyroptosis, this compound has been observed to inhibit the EGFR/MEK/ERK and Akt signaling pathways. These pathways are crucial for cell proliferation, survival, and growth, and their inhibition by this compound likely contributes significantly to its overall antitumor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., KYSE-30, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of fungal growth (EC50) of this compound.
Materials:
-
96-well microtiter plates
-
Fungal strain (e.g., Botrytis cinerea)
-
Fungal growth medium (e.g., Potato Dextrose Broth - PDB)
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain in PDB until it reaches the logarithmic growth phase. Adjust the spore or mycelial fragment suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL in PDB.
-
Compound Dilution: Prepare serial dilutions of this compound in PDB in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum in PDB without compound) and a sterility control (PDB only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
Growth Assessment: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader or by visual inspection.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the growth control. Determine the MIC (the lowest concentration with no visible growth) or calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect both the detached and adherent cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit).
Structure-Activity Relationship (SAR) Insights
-
The Macrocyclic Ring: The structure and conformation of the macrocyclic ring are crucial for bioactivity. Modifications within this ring can significantly impact both cytotoxicity and antifungal activity. The high antifungal potency of this compound (EC50 = 0.40 µg/mL against B. cinerea) compared to other analogs like Chaetoglobosin F (EC50 = 8.25 µg/mL) suggests that subtle changes in the macrocycle can lead to substantial differences in activity.[5]
-
The Perhydroisoindolone Core: This rigid core structure serves as a scaffold for the macrocycle and the indole group. While less explored in terms of synthetic modifications, its integrity is likely essential for maintaining the overall conformation required for target binding.
-
The Indol-3-yl Group: The indole moiety is a characteristic feature of chaetoglobosins. Its interaction with biological targets is thought to be a key determinant of activity. Further studies involving analogs with modified indole rings are needed to fully understand its role.
Future Perspectives
The potent biological activities of this compound make it a compelling candidate for further drug development. Future research should focus on:
-
Total Synthesis and Analog Derivatization: The total synthesis of this compound will provide a platform for the rational design and synthesis of a diverse library of analogs. This will enable a more systematic and comprehensive exploration of the SAR, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results, in vivo studies in relevant animal models are essential to evaluate the efficacy, toxicity, and overall therapeutic potential of this compound and its optimized analogs.
-
Target Deconvolution: While PLK1 has been identified as a target, further studies are needed to fully elucidate the complete target profile of this compound. This will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic opportunities.
By continuing to unravel the complex SAR of this compound, the scientific community can unlock its full potential in the development of novel therapeutics for cancer and fungal infections.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum [mdpi.com]
Methodological & Application
Chaetoglobosin E: In Vitro Application Notes and Protocols for Cancer and Fungal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoglobosin E, a member of the cytochalasan alkaloid family of fungal secondary metabolites, has demonstrated significant potential as a bioactive compound with potent anti-tumor and antifungal properties.[1] This document provides detailed in vitro assay protocols for evaluating the efficacy of this compound, focusing on its applications in cancer research and mycology. The protocols outlined herein cover key assays for determining cytotoxicity, cell proliferation, cell cycle progression, and mechanism of action, including its effects on the actin cytoskeleton and the Polo-like kinase 1 (PLK1) signaling pathway.
Introduction to this compound
Chaetoglobosins are a class of mycotoxins produced by various fungi, most notably from the genus Chaetomium.[1][2] Structurally, they are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1] this compound's biological activity stems from its ability to interfere with fundamental cellular processes. It is known to target actin microfilaments, thereby disrupting cell division, motility, and cytokinesis.[3] Recent studies have also identified Polo-like kinase 1 (PLK1), a key regulator of mitosis, as a direct target of this compound in esophageal squamous cell carcinoma (ESCC), leading to G2/M phase cell cycle arrest and subsequent apoptosis and pyroptosis.[4][5][6]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and other chaetoglobosins in various cancer cell lines and fungal species.
Table 1: Anti-cancer Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Cell Viability | 2.57 | [4] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Cell Viability | > 2.57 | [4] |
| TE-1 | Esophageal Squamous Cell Carcinoma | Cell Viability | > 2.57 | [4] |
| A549 | Lung Cancer | Not Specified | Not Specified | [4] |
| HCC827 | Lung Cancer | Not Specified | Not Specified | [4] |
| SW620 | Colon Cancer | Not Specified | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [7] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [4] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| KB | Oral Carcinoma | Not Specified | Not Specified | [4] |
| PC-3 | Prostatic Carcinoma | CCK-8 | 2.32 (Chaetoglobosin Fex) | [8] |
Table 2: Antifungal Activity of Chaetoglobosins
| Fungal Species | Chaetoglobosin Type | Assay Type | MIC / EC50 (µg/mL) | Reference |
| Botrytis cinerea | Chaetoglobosin analog | Mycelial Growth Inhibition | < 10 | [2] |
| Sclerotinia sclerotiorum | Chaetoglobosin analog | Mycelial Growth Inhibition | Not Specified | [2] |
| Candida albicans | C. globosum extract | Agar Dilution | 0.5 | [5] |
Experimental Protocols
Anti-cancer Assays
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability.
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[4]
Materials:
-
Cancer cell line (e.g., KYSE-30)
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Seed 500 cells per well in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 10-14 days, changing the medium with fresh compound every 2-3 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
-
Analysis: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.[4]
Materials:
-
Cancer cell line (e.g., KYSE-30)
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Mechanism of Action Assays
This assay evaluates the effect of this compound on the expression of its target protein, PLK1.[4]
Materials:
-
Cancer cell line (e.g., KYSE-30)
-
This compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (anti-PLK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 48 hours. Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caption: this compound targets PLK1 to induce cell cycle arrest.
This assay visualizes the disruption of the actin cytoskeleton by this compound.[3][9]
Materials:
-
Fungal or mammalian cells
-
This compound
-
Formaldehyde
-
Triton X-100
-
Phalloidin conjugated to a fluorescent dye (e.g., TRITC-phalloidin)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Staining: Incubate the cells with fluorescently labeled phalloidin to stain F-actin.
-
Microscopy: Visualize the actin filaments using a fluorescence microscope. Compare the actin organization in treated cells to untreated controls.
Antifungal Susceptibility Testing
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.[5][9]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Liquid culture medium (e.g., RPMI-1640)
-
This compound
-
96-well plates
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The protocols detailed in this document provide a robust framework for the in vitro evaluation of this compound. These assays are essential for elucidating its mechanism of action and for the preclinical assessment of its potential as a therapeutic agent in oncology and infectious disease. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines, fungal strains, and experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospecting the antimicrobial and antibiofilm potential of Chaetomium globosum an endophytic fungus from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Chaetoglobosin E in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated potent anti-tumor activity across a variety of cancer cell lines.[1] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a focus on cancer research. These guidelines are intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting Polo-like kinase 1 (PLK1).[1] This inhibition disrupts critical cellular processes, leading to:
-
G2/M Phase Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is accompanied by the downregulation of key regulatory proteins such as cyclinB1, CDC2, and p-CDC2, and the upregulation of the cell cycle inhibitor p21.[1]
-
Induction of Apoptosis: The compound promotes programmed cell death by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1]
-
Autophagy Induction: this compound has been observed to increase the expression of autophagy-related proteins beclin1 and LC3.[1]
-
Inhibition of Invasion and Metastasis: It can also modulate proteins involved in cell adhesion and migration, leading to a decrease in E-cadherin and an increase in vimentin expression.[1]
-
Pyroptosis Induction: By inhibiting PLK1, this compound can activate gasdermin E (GSDME), a key protein in the execution of pyroptosis, a form of inflammatory programmed cell death.[1][2]
-
Inhibition of Signaling Pathways: The anti-tumor activity of this compound is also associated with the inhibition of the EGFR/MEK/ERK and Akt signaling pathways.[1][2][3]
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [1] |
| HeLa | Cervical Cancer | Not specified, but cytotoxicity demonstrated | [1] |
| HCT-116 | Colon Cancer | Not specified, but cytotoxicity demonstrated | [1] |
| KB cells | Oral Carcinoma | Not specified, but cytotoxicity demonstrated | [1] |
| A549 | Lung Cancer | Not specified, but anti-tumor activity reported | [1] |
| HCC827 | Lung Cancer | Not specified, but anti-tumor activity reported | [1] |
| SW620 | Colon Cancer | Not specified, but anti-tumor activity reported | [1] |
| MDA-MB-621 | Breast Cancer | Not specified, but anti-tumor activity reported | [1] |
| K562 | Chronic Myelogenous Leukemia | 18-30 µg/mL (for a mix of chaetoglobosins) | [4] |
| MCF-7 | Breast Cancer | 18-30 µg/mL (for a mix of chaetoglobosins) | [4] |
| HepG2 | Hepatocellular Carcinoma | 18-30 µg/mL (for a mix of chaetoglobosins) | [4] |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 3 x 10^5 cells per well in 6-well plates and incubate for 24 hours.[1]
-
Treatment: Treat the cells with different concentrations of this compound for 48 hours.[1]
-
Harvesting: Collect both floating and adherent cells. Centrifuge and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Cycle Analysis protocol.
-
Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Colony Formation Assay
This protocol assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 10-14 days, changing the medium with the respective this compound concentrations every 2-3 days.
-
Fixation and Staining: When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and let them air dry.
-
Analysis: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot Analysis for Signaling Pathways
This protocol is to detect changes in protein expression in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-beclin1, anti-LC3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 3 x 10^5 cells per well in 6-well plates and treat with this compound for 48 hours.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Chaetoglobosin E Treatment for Esophageal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a cytochalasan alkaloid derived from the fungus Chaetomium madrasense 375, has demonstrated significant anti-tumor activity against esophageal squamous cell carcinoma (ESCC).[1][2] This document provides a detailed overview of its mechanism of action, protocols for key experiments to evaluate its efficacy, and a summary of quantitative data from preclinical studies. These notes are intended to guide researchers in the investigation of this compound as a potential therapeutic agent for esophageal cancer.
Mechanism of Action
This compound exerts its anti-cancer effects on esophageal cancer cells through a multi-faceted approach, primarily by targeting key cellular processes and signaling pathways involved in tumor growth and survival.
Key Effects:
-
Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of various esophageal cancer cell lines in a dose-dependent manner.[1][2]
-
Induction of G2/M Cell Cycle Arrest: Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell division.[1] This is associated with the downregulation of key G2/M regulatory proteins, including cyclinB1, CDC2, and p-CDC2, and the upregulation of the cell cycle inhibitor p21.[1]
-
Induction of Apoptosis and Autophagy: The compound induces programmed cell death through both apoptosis and autophagy.[1] This is evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and the increased expression of the pro-apoptotic protein Bax.[1][2] Furthermore, an increase in the autophagy markers beclin1 and LC3 is observed.[1][2]
-
Inhibition of Invasion and Metastasis: this compound has been shown to suppress the migratory and invasive potential of esophageal cancer cells.[1] This is accompanied by changes in the expression of epithelial-mesenchymal transition (EMT) markers, specifically a decrease in E-cadherin and an increase in vimentin.[1][2]
-
Induction of Pyroptosis: A novel mechanism identified is the induction of pyroptosis, a form of inflammatory cell death. This compound is suggested to inhibit polo-like kinase 1 (PLK1), which in turn leads to the activation of gasdermin E (GSDME), a key executioner of pyroptosis.[2]
Signaling Pathways:
This compound modulates several critical signaling pathways that are often dysregulated in cancer:
-
EGFR/MEK/ERK Pathway: It inhibits the phosphorylation of key components of this pathway, including EGFR, MEK, and ERK, which are crucial for cell proliferation and survival.[1]
-
Akt Signaling Pathway: The compound also suppresses the activation of Akt, another central regulator of cell growth, proliferation, and apoptosis.[1]
-
PLK1 Signaling: A primary target of this compound appears to be PLK1, a kinase that plays a pivotal role in mitosis.[1][2] Inhibition of PLK1 is linked to the observed G2/M arrest and induction of pyroptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against esophageal cancer cell lines.
Table 1: Cytotoxic Activity of this compound in Esophageal Cancer Cell Lines
| Cell Line | IC50 (µmol/L) | Treatment Duration |
| KYSE-30 | 2.57 | 48 hours |
| KYSE-150 | Not explicitly stated, but showed dose-dependent inhibition | 48 hours |
| TE-1 | Not explicitly stated, but showed dose-dependent inhibition | 48 hours |
Data sourced from Chen et al., 2022.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells
| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Data not explicitly stated in abstract | Data not explicitly stated in abstract | Data not explicitly stated in abstract |
| This compound (Dose-dependent) | Data not explicitly stated in abstract | Data not explicitly stated in abstract | Marked increase in a dose-dependent manner |
Based on the findings of Chen et al., 2022, which reported a marked dose-dependent G2/M phase arrest.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on esophageal cancer cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Esophageal cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Esophageal cancer cell line (e.g., KYSE-30)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Esophageal cancer cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This method is used to detect changes in protein expression levels.
Materials:
-
Esophageal cancer cells
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cyclin B1, CDC2, p21, Bcl-2, Bax, p-EGFR, p-MEK, p-ERK, p-Akt, PLK1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound in esophageal cancer cells.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound.
Logical Relationship of this compound's Anti-Tumor Effects
Caption: The logical cascade of this compound's molecular and cellular effects.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Anti-Proliferative Potential of Chaetoglobosin E with Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a potent anti-tumor agent with promising applications in cancer research.[1][2] This natural compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inducing cell cycle arrest at the G2/M phase, promoting apoptosis, and triggering autophagy.[1][2] Notably, this compound has been identified to target Polo-like kinase 1 (PLK1), a key regulator of mitosis, leading to the disruption of cancer cell proliferation.[1][2] Furthermore, it has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are crucial for tumor growth and survival.[1][3] The colony formation assay serves as a robust in vitro method to assess the long-term impact of this compound on the clonogenic survival and proliferative capacity of cancer cells.
Mechanism of Action
This compound's anti-cancer activity stems from its ability to interfere with fundamental cellular processes. As part of the broader family of cytochalasans, it is known to affect the actin cytoskeleton, which plays a critical role in cell division and structure.[4] Specifically, treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][3] This is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1]
The compound also induces programmed cell death through apoptosis, evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax.[1] Moreover, this compound promotes autophagy and can induce pyroptosis, a form of inflammatory cell death, through the activation of gasdermin E (GSDME), a process regulated by its target, PLK1.[1]
Quantitative Data Summary
| Cell Line | Treatment Concentration | Observed Effect | Colony Formation Inhibition (%) | Reference |
| KYSE-30 (Esophageal Squamous Cell Carcinoma) | Dose-dependent | G2/M phase arrest, apoptosis, autophagy, pyroptosis, inhibition of EGFR/MEK/ERK and Akt signaling | Dose-dependent inhibition observed qualitatively | [1][3] |
| KYSE-150 (Esophageal Squamous Cell Carcinoma) | Dose-dependent | Inhibition of cell proliferation | Not specified | [1] |
| TE-1 (Esophageal Squamous Cell Carcinoma) | Dose-dependent | Inhibition of cell proliferation | Not specified | [1] |
Experimental Protocols
Colony Formation Assay with this compound Treatment
This protocol is adapted from a study on esophageal squamous cell carcinoma cells and can be optimized for other cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., KYSE-30)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
1% Crystal Violet solution (in methanol or water)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells, ensuring a single-cell suspension.
-
Seed 500 cells per well into 24-well plates containing complete culture medium.[1]
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound.
-
Change the medium with freshly prepared this compound every 2 days to maintain the drug concentration.[1]
-
-
Colony Formation:
-
Incubate the plates for 10 days, or until visible colonies are formed in the control wells.[1]
-
-
Staining and Quantification:
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding a sufficient volume of 4% paraformaldehyde or methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Add 1% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.[1]
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the percentage of colony formation inhibition for each treatment concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Colony Formation Assay
Caption: Workflow for a colony formation assay with this compound.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chaetoglobosin G inhibits proliferation, autophagy and cell cycle of lung cancer cells through EGFR/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cells Treated with Chaetoglobosin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated significant anti-tumor activity.[1] This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to drug treatment. These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inducing G2/M phase cell cycle arrest and promoting apoptosis.[1][2] A key molecular target of this compound is believed to be Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][3] Inhibition of PLK1 by this compound leads to a cascade of downstream events, including the downregulation of key G2/M phase regulatory proteins such as Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1][4] Furthermore, this compound treatment has been shown to modulate the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][5]
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | IC50 (µM) | Treatment Duration (h) |
| KYSE-30 (Esophageal Squamous Cell Carcinoma) | 2.57 | 48 |
Data sourced from a study on esophageal squamous cell carcinoma cells.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.12 | 28.34 | 16.54 |
| 1.25 | 48.23 | 25.11 | 26.66 |
| 2.5 | 40.15 | 21.87 | 37.98 |
| 5 | 32.78 | 18.91 | 48.31 |
Data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment with this compound.[1][4]
Table 3: Representative Data on Apoptosis Induction by a Related Chaetoglobosin Compound (Chaetoglobosin A)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 25 | 8.7 | 3.2 | 11.9 |
| 50 | 15.4 | 5.8 | 21.2 |
| 75 | 25.1 | 9.7 | 34.8 |
Note: This data is for Chaetoglobosin A, a structurally related compound, and is provided as a representative example of the expected dose-dependent increase in apoptosis. Specific quantitative data for this compound was not available in the cited literature.[6]
Mandatory Visualization
Caption: Signaling pathway of this compound inducing G2/M arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cells of interest (e.g., KYSE-30)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at approximately 617 nm.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer (10X)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Prepare 1X Annexin V binding buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence at approximately 530 nm and PI fluorescence at approximately 617 nm.
-
Analyze the data using quadrant analysis to distinguish the different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [11]-Chaetoglobosins from Pseudeurotium bakeri Induce G2/M Cell Cycle Arrest and Apoptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Chaetoglobosin E Targets Using RNA-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a member of the cytochalasan alkaloid family of fungal secondary metabolites, has demonstrated significant anti-tumor properties.[1][2][3] Understanding the molecular targets and mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing RNA sequencing (RNA-seq) to identify the gene targets of this compound. RNA-seq is a powerful, unbiased, and genome-wide approach to capture the transcriptomic changes induced by a compound, thereby revealing its primary targets and downstream effects.[4][5][6][7]
A recent study on esophageal squamous cell carcinoma (ESCC) successfully employed RNA-seq to identify Polo-like kinase 1 (PLK1) as a key target of this compound.[1][2][8] This finding underscores the utility of transcriptomic profiling in drug target discovery. The protocols outlined below are based on established methodologies and the successful application in the aforementioned study.
Pre-Experimental Considerations
Before initiating an RNA-seq experiment, a clear hypothesis and well-defined objectives are essential for a successful study.[4][5] Key considerations include selecting an appropriate biological model system, determining the optimal concentration and treatment duration for this compound, and planning for an adequate number of biological replicates to ensure statistical power.
Biological Model: The choice of a cellular model is critical and should be relevant to the research question. For cancer research, cell lines such as the esophageal cancer cell lines KYSE-30, KYSE-150, and TE-1 have been shown to be sensitive to this compound.[1][2]
Dose-Response and Time-Course: Preliminary experiments, such as cell viability assays (e.g., MTT or colony formation assays), are necessary to determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen cell line.[1] This will inform the selection of a sublethal concentration for the RNA-seq experiment to avoid widespread, non-specific changes associated with cytotoxicity. A time-course experiment can also help identify the optimal treatment duration to capture early transcriptional events.
Experimental Workflow
The overall experimental workflow for identifying this compound targets using RNA-seq can be summarized in the following diagram.
Caption: Experimental workflow for RNA-seq based target identification.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the selected cancer cell line (e.g., KYSE-30) in appropriate culture flasks or plates.
-
Cell Adherence: Allow the cells to adhere and reach approximately 70-80% confluency.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO). Include at least three biological replicates for each condition.
-
Incubation: Incubate the cells for the chosen duration (e.g., 48 hours).[1]
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration.
-
Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 7 is generally recommended for RNA-seq.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA samples. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
Reverse transcription to synthesize first-strand cDNA.
-
Second-strand cDNA synthesis.
-
Adapter ligation.
-
PCR amplification.
-
Several commercial kits are available for this purpose (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
-
Library Quality Control: Assess the quality and size distribution of the prepared libraries using a Bioanalyzer.
-
Sequencing: Perform high-throughput sequencing of the libraries on a platform such as the Illumina NovaSeq. A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[4]
Data Presentation and Analysis
Quantitative Data Summary
The primary output of an RNA-seq experiment is a list of differentially expressed genes (DEGs) between the this compound-treated and control groups. This data should be presented in a clear and structured table.
Table 1: Top Differentially Expressed Genes upon this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| PLK1 | -2.5 | 1.2e-15 | 2.5e-11 |
| CCNB1 | -2.1 | 3.5e-12 | 5.8e-08 |
| CDC20 | -1.9 | 7.8e-11 | 9.1e-07 |
| GSDME | 1.8 | 4.2e-10 | 3.7e-06 |
| BAX | 1.5 | 9.1e-09 | 6.3e-05 |
| BCL2 | -1.3 | 2.5e-08 | 1.5e-04 |
| ... | ... | ... | ... |
Note: The values in this table are illustrative and should be replaced with actual experimental data.
Bioinformatics Analysis Protocol
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Perform differential gene expression analysis using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon this compound treatment.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of DEGs to perform pathway analysis (e.g., KEGG, Reactome) and GO enrichment analysis using tools like DAVID, Metascape, or GSEA. This will provide insights into the biological processes and signaling pathways affected by this compound.
Signaling Pathways and Target Validation
Based on previous studies, this compound has been shown to impact several key signaling pathways.[1][9]
This compound-Induced Signaling Pathways
The following diagram illustrates the signaling pathways potentially affected by this compound, leading to its anti-tumor effects.
Caption: Putative signaling pathways affected by this compound.
Target Validation
The results from RNA-seq and pathway analysis provide candidate targets and hypotheses that require experimental validation.
Protocol 4: Target Validation using qRT-PCR and Western Blot
-
qRT-PCR:
-
Design primers for selected DEGs (e.g., PLK1, GSDME, CCNB1).
-
Synthesize cDNA from the same RNA samples used for RNA-seq.
-
Perform quantitative real-time PCR to validate the changes in mRNA expression levels observed in the RNA-seq data.
-
-
Western Blot:
-
Prepare protein lysates from cells treated with this compound and a vehicle control.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target proteins (e.g., PLK1, cleaved GSDME, Cyclin B1, CDC2, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).[1]
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
Further functional validation can be achieved through gene knockdown (siRNA) or overexpression (plasmid transfection) experiments to mimic or rescue the effects of this compound, confirming the role of the identified target in the observed phenotype.[1][2]
Conclusion
RNA-seq is an invaluable tool for the unbiased identification of drug targets and for elucidating the mechanisms of action of novel compounds like this compound. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute robust experiments, analyze the resulting data, and validate their findings. The successful identification of PLK1 as a target of this compound in ESCC serves as a compelling case study for the power of this approach in advancing cancer drug discovery.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. biostate.ai [biostate.ai]
- 7. High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chaetoglobosin E in Antifungal Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their potent biological activities.[1] Isolated from various fungi, including those of the Chaetomium genus, this compound has demonstrated significant potential in antifungal research.[2][3] This document provides detailed application notes and protocols for researchers interested in exploring the antifungal properties of this compound, with a focus on its mechanism of action, quantitative efficacy data, and relevant experimental procedures.
Antifungal Activity
This compound, along with other members of the chaetoglobosin family, exhibits inhibitory activity against a range of phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, related compounds have shown significant efficacy. For instance, a mixture of chaetoglobosins, including this compound, demonstrated significant growth inhibitory activity against Rhizopus stolonifer and Coniothyrium diplodiella at a concentration of 20 μ g/disc .[2][4]
Quantitative Antifungal Data
The following table summarizes the available quantitative data for the antifungal activity of various chaetoglobosins against different fungal species. This data can serve as a reference for designing experiments with this compound.
| Fungal Species | Chaetoglobosin Derivative(s) | Metric | Value | Reference(s) |
| Rhizopus stolonifer | Chaetoglobosins A, C, D, E, G, R | Inhibition | Significant growth inhibition at 20 µ g/disc | [2][4] |
| Coniothyrium diplodiella | Chaetoglobosins A, C, D, E, G, R | Inhibition | Significant growth inhibition at 20 µ g/disc | [2][4] |
| Botrytis cinerea | Chaetoglobosin A | EC50 | 0.40 µg/mL | [5][6][7] |
| Botrytis cinerea | Unspecified new chaetoglobosin (Compound 2) | EC50 | 2.19 µg/mL | [5][8] |
| Botrytis cinerea | Chaetoglobosin F | EC50 | 8.25 µg/mL | [5] |
| Botrytis cinerea | Chaetoglobosin (Compound 9) | EC50 | 5.83 µg/mL | [5] |
| Rhizoctonia solani | Chaetoglobosins C, A, E, armochaetoglobosin I | MIC | 11.79–23.66 µM | [9] |
| Colletotrichum gloeosporioides | Penochalasin J, Chaetoglobosin A, this compound | MIC | 23.58–47.35 µM | [9] |
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism of antifungal action for chaetoglobosins is the disruption of the actin cytoskeleton.[10] Actin is a crucial protein for various cellular processes in fungi, including cell division, morphogenesis, and intracellular transport. By interfering with actin polymerization, this compound can induce significant morphological changes in fungal cells, ultimately leading to growth inhibition.
Signaling Pathway and Cellular Effects
This compound's interaction with actin filaments leads to a cascade of downstream effects that impair fungal viability. The proposed mechanism involves the binding of this compound to the barbed end of actin filaments, which inhibits both the assembly and disassembly of these structures. This disruption of actin dynamics leads to:
-
Inhibition of cell division (cytokinesis): Proper actin ring formation and contraction are essential for separating daughter cells.
-
Aberrant cell morphology: Disorganized actin filaments result in irregular cell shapes and sizes.
-
Impaired intracellular transport: Actin cables serve as tracks for the movement of organelles and vesicles, which is disrupted.
Figure 1: Proposed mechanism of action for this compound in fungal cells.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (adapted from CLSI M38-A)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[2][11][12][13][14]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to the desired concentration
-
Sterile solvent for this compound (e.g., DMSO)
-
Positive control antifungal agent (e.g., amphotericin B)
-
Negative control (medium with solvent)
-
Spectrophotometer
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.015 to 16 µg/mL).
-
-
Inoculum preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain sporulating cultures.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and hemocytometer.
-
-
Inoculation:
-
Add the adjusted fungal inoculum to each well containing the this compound dilutions, positive control, and negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Figure 2: Workflow for the broth microdilution antifungal susceptibility assay.
Visualization of Actin Cytoskeleton Disruption
This protocol allows for the microscopic observation of this compound's effect on the fungal actin cytoskeleton.[1][15][16][17][18]
Materials:
-
Fungal culture
-
This compound
-
Fixative solution (e.g., formaldehyde)
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with DAPI (for nuclear staining)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Treatment:
-
Grow the fungal cells in a suitable liquid medium.
-
Add this compound at a concentration expected to cause morphological changes (this may need to be optimized).
-
Incubate for a sufficient period for the compound to take effect.
-
-
Fixation:
-
Fix the fungal cells with formaldehyde to preserve their structure.
-
-
Permeabilization:
-
Permeabilize the cell walls with a detergent like Triton X-100 to allow the entry of the fluorescent probe.
-
-
Staining:
-
Stain the cells with fluorescently labeled phalloidin, which specifically binds to F-actin.
-
-
Mounting and Visualization:
-
Mount the stained cells on a microscope slide with a mounting medium containing DAPI.
-
Observe the cells under a fluorescence microscope, comparing the actin organization in treated and untreated cells.
-
Figure 3: Workflow for visualizing actin cytoskeleton disruption.
Cytotoxicity Assessment
For any compound being considered for drug development, it is crucial to assess its toxicity against mammalian cells. This compound has demonstrated cytotoxic effects against various human cancer cell lines.
Quantitative Cytotoxicity Data
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [4][19] |
| A549 | Non-small-cell lung carcinoma | >20 | [3][8] |
| MDA-MB-231 | Human breast cancer | >20 | [8] |
| HeLa | Cervical cancer | <20 | [3] |
| HCT116 | Human colon cancer | >100 (for this compound) | [20] |
Note: There is a lack of publicly available data on the cytotoxicity of this compound against non-cancerous mammalian cell lines. This is a critical area for further investigation to determine the therapeutic window of this compound.
In Vivo Antifungal Research
Currently, there is limited information available in the scientific literature regarding the in vivo antifungal efficacy of this compound. While some related compounds have shown efficacy in plant models, further studies in animal models of fungal infections are necessary to evaluate its therapeutic potential.[21]
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antifungal agents. Its potent activity against phytopathogenic fungi and its well-defined mechanism of action make it an attractive candidate for further research. Key areas for future investigation include:
-
Comprehensive Antifungal Spectrum: Determining the MIC values of pure this compound against a broader range of clinically relevant and agriculturally important fungi.
-
In Vivo Efficacy: Conducting studies in animal models to assess the in vivo antifungal activity, pharmacokinetics, and safety profile of this compound.
-
Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound against a panel of non-cancerous mammalian cell lines to establish a clear therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and reduce its cytotoxicity.
These research efforts will be crucial in fully elucidating the potential of this compound as a lead compound in the development of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. njccwei.com [njccwei.com]
- 15. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging of the Actin Cytoskeleton and Mitochondria in Fixed Budding Yeast Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Staining of the Actin Cytoskeleton During Cell Division in Budding Yeast and Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 20. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Chaetoglobosin E as a potential lead compound for drug discovery
Application Notes and Protocols for Researchers
Chaetoglobosin E, a cytochalasan alkaloid derived from fungal secondary metabolites, has emerged as a significant candidate for drug discovery, demonstrating notable antitumor and antifungal activities.[1][2] This document provides a comprehensive overview of its biological effects, quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of its mechanism of action to guide researchers in its evaluation as a potential therapeutic agent.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its antitumor effects being the most extensively studied.[3] It has been shown to inhibit the proliferation of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer.[1][4]
The primary mechanism of action for its antitumor activity involves the targeting of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][5] By inhibiting PLK1, this compound induces G2/M phase cell cycle arrest, leading to a halt in cell proliferation.[1][6] Furthermore, this inhibition triggers pyroptosis, a form of programmed cell death, through the activation of gasdermin E (GSDME).[1][5] Downstream effects also include the inhibition of the EGFR/MEK/ERK and Akt signaling pathways.[1][7]
In addition to its anticancer properties, this compound and related compounds have demonstrated significant antifungal activity against various phytopathogenic fungi.[2][8]
Quantitative Data
The following tables summarize the reported efficacy of this compound and its analogs against various cancer cell lines and fungal pathogens.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >10 | [9] |
| TE-1 | Esophageal Cancer | >10 | [9] |
| A549 | Lung Cancer | - | [4] |
| HCC827 | Lung Cancer | - | [4] |
| SW620 | Colon Cancer | - | [4] |
| MDA-MB-231 | Breast Cancer | - | [4] |
| HeLa | Cervical Cancer | - | [1] |
| HCT-116 | Colon Cancer | - | [1] |
| KB | Oral Carcinoma | - | [1] |
Table 2: Antifungal Activity of Chaetoglobosins
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| This compound (analogs) | Botrytis cinerea | <10 | [2][10] |
| Chaetoglobosin P | Cryptococcus neoformans | 6.3 (at 37°C) | [8][11] |
| Chaetoglobosin P | Aspergillus fumigatus | 12.5 | [8][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6) by trypsinization and wash with PBS.[12]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12]
-
Incubate the fixed cells at -20°C for at least 2 hours.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[13]
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., PLK1, GSDME, Cyclin B1, p21) following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of this compound against fungal pathogens.
Materials:
-
Fungal strain of interest
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.[11]
-
Prepare serial dilutions of this compound in the fungal growth medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (fungus only) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of the compound that inhibits visible fungal growth.
-
Alternatively, measure the optical density at a specific wavelength to determine the EC50 value, which is the concentration that inhibits 50% of fungal growth.[3]
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its experimental evaluation.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Isolating Chaetoglobosin E from Fungal Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a wide range of biological activities, including antitumor, antifungal, and phytotoxic effects.[1] As a member of this promising family of natural products, this compound has garnered interest for its potential applications in drug discovery and development. This document provides detailed application notes and protocols for the isolation of this compound from fungal cultures, primarily focusing on Chaetomium globosum and Chaetomium madrasense, the most commonly cited producers of this compound.[2][3] The methodologies outlined below cover the entire workflow from fungal culture to purification and provide insights into the compound's mechanism of action.
Data Presentation
While extensive research has been conducted on the isolation of various chaetoglobosins, specific quantitative yield data for this compound is not consistently reported in the available literature. Most studies focus on the yield of more abundant analogs like Chaetoglobosin A. The table below presents available data for Chaetoglobosin A as a reference for expected yields from Chaetomium globosum cultures under different conditions. Researchers should consider that the yield of this compound is likely to be lower than that of Chaetoglobosin A.
| Fungal Strain | Culture Medium | Fermentation Time (days) | Yield of Chaetoglobosin A (mg/L) | Reference |
| Chaetomium globosum W7 | PDA Broth | 15 | 58.66 | [4] |
| Chaetomium globosum W7 (OEX13 mutant) | PDA Broth | 15 | 298.77 | [4] |
| Chaetomium globosum W7 | Cornstalk Medium | 15 | 40.32 | [4] |
| Chaetomium globosum W7 (OEX13 mutant) | Cornstalk Medium | 15 | 191.90 | [4] |
| Chaetomium globosum ΔCgcheR Mutant (Overexpressing CgcheR) | Not Specified | Not Specified | 260 | [5] |
| Chaetomium globosum Wild Type | Not Specified | Not Specified | 52 | [5] |
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the cultivation of Chaetomium species for the production of this compound.
Materials:
-
Pure culture of Chaetomium globosum or Chaetomium madrasense
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks (e.g., 500 mL Erlenmeyer flasks)
-
Incubator shaker
-
Autoclave
Procedure:
-
Activation of Fungal Strain: Inoculate the Chaetomium strain onto a PDA plate and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the actively growing mycelium into a flask containing 100 mL of sterile PDB.
-
Incubation of Seed Culture: Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
Production Culture: Inoculate 10 mL of the seed culture into a larger flask containing 200 mL of PDB. For solid-state fermentation, inoculate sterilized solid substrates like rice or cornstalks.
-
Fermentation: Incubate the production culture under the same conditions as the seed culture for 14-21 days. Optimal production of chaetoglobosins has been observed at a neutral pH.[6]
Extraction of this compound
This protocol details the extraction of crude metabolites, including this compound, from the fungal culture.
Materials:
-
Fungal culture broth and mycelia
-
Ethyl acetate or Methanol
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Procedure:
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through filter paper.
-
Extraction from Broth: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Extraction from Mycelia: The mycelial mass should be dried and then extracted with methanol or ethyl acetate. This can be done by soaking the mycelia in the solvent and agitating for several hours, followed by filtration. Repeat this process three times.
-
Combine and Concentrate: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, dichloromethane, acetonitrile, water)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v), followed by ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected characteristics of chaetoglobosins.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the target compounds and concentrate.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.
-
Elute with methanol to remove pigments and other impurities.
-
-
Reversed-Phase C18 Column Chromatography:
-
Further purify the fractions from the Sephadex column using a reversed-phase C18 column.
-
Elute with a stepwise gradient of methanol and water (e.g., 10:90, 20:80, etc., v/v).
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water to isolate pure this compound.
-
Monitor the elution profile with a UV detector.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathway of this compound in Esophageal Squamous Cell Carcinoma
Recent studies have elucidated a potential mechanism of action for this compound's anti-tumor effects in esophageal squamous cell carcinoma (ESCC).[7] It has been shown to target Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, leading to cell cycle arrest and ultimately, a form of programmed cell death known as pyroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chaetomadrasins A and B, Two New Cytotoxic Cytochalasans from Desert Soil-Derived Fungus Chaetomium madrasense 375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Determining the IC50 Value of Chaetoglobosin E in KYSE-30 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of Chaetoglobosin E in the KYSE-30 human esophageal squamous cell carcinoma cell line. It includes a summary of the known IC50 value, a detailed experimental workflow, and an overview of the compound's mechanism of action.
Quantitative Data Summary: IC50 of this compound
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. Research has specifically identified its efficacy in KYSE-30 cells, an esophageal squamous cell carcinoma (ESCC) line.[1] The experimentally determined IC50 value is summarized below.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | KYSE-30 | 2.57 µmol/L | Chen et al., 2022[1] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects in KYSE-30 cells primarily by targeting Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2] Inhibition of PLK1 by this compound leads to G2/M phase cell cycle arrest, subsequently inducing apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death).[1][3][4]
Key downstream effects of PLK1 inhibition include the downregulation of Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1][3] The pro-apoptotic protein Bax is upregulated while the anti-apoptotic protein Bcl-2 is downregulated.[1][3] Furthermore, this pathway can activate Gasdermin E (GSDME), a key protein in the execution of pyroptosis.[1][2]
Experimental Protocol: IC50 Determination via MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[5][6]
Materials and Reagents
-
Cell Line: KYSE-30 (human esophageal squamous cell carcinoma).[7]
-
Culture Medium: RPMI 1640 + Ham's F12 (1:1 mixture), 2mM L-Glutamine, 2% Fetal Bovine Serum (FBS).[8]
-
Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 490-570 nm)
-
Laminar flow hood
-
Multichannel pipette
-
Experimental Workflow Diagram
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture KYSE-30 cells in T-75 flasks until they reach 70-80% confluency.[8] KYSE-30 cells are adherent and have a polygonal morphology.[7]
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer) to determine cell viability and concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).
-
Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing (e.g., a range spanning from 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration and "untreated control" wells with fresh medium only.
-
Return the plate to the incubator for 48 to 72 hours.
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Place the plate on a shaker for 5-10 minutes at a low speed to ensure complete dissolution.[10]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 490 nm and 570 nm.[10][11]
Data Analysis and IC50 Calculation
-
Calculate Percent Viability:
-
Average the OD values for the control (untreated) wells.
-
For each treatment concentration, calculate the percentage of cell viability using the formula:
-
% Viability = (OD of Treated Well / OD of Control Well) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism or R) to fit a dose-response curve and calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 | Semantic Scholar [semanticscholar.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KYSE-30 Cells [cytion.com]
- 8. KYSE-30. Culture Collections [culturecollections.org.uk]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
Chaetoglobosin E: Application Notes and Protocols for In Vivo Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a promising candidate for cancer therapy.[1][2] Preclinical studies have demonstrated its potent anti-tumor activities, particularly in esophageal squamous cell carcinoma (ESCC).[2][3][4] This document provides a comprehensive overview of the application of this compound in in vivo models of tumor growth, detailing its mechanism of action, experimental protocols, and data presentation guidelines.
This compound exerts its anti-tumor effects primarily by targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2][3] Inhibition of PLK1 by this compound leads to G2/M phase arrest, induction of apoptosis (programmed cell death), autophagy, and pyroptosis, a form of inflammatory cell death.[1][2][3] Furthermore, this compound has been shown to modulate critical signaling pathways, including the EGFR/MEK/ERK and Akt pathways, which are frequently dysregulated in cancer.[1] These multifaceted mechanisms of action make this compound an attractive therapeutic agent for further investigation in preclinical and clinical settings.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the inhibition of PLK1, which disrupts multiple downstream cellular processes essential for tumor cell proliferation and survival.
Caption: Signaling pathways affected by this compound.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet widely published, the following table provides a template for summarizing quantitative data from in vivo tumor growth inhibition studies. Researchers can adapt this table to present their experimental findings. For illustrative purposes, representative data from studies on other PLK1 inhibitors are included.
| Treatment Group | Dosage and Schedule | Animal Model | Cell Line | Average Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Survival Benefit |
| Vehicle Control | e.g., 0.5% HPMC, p.o., daily | Nude Mice | KYSE-30 (ESCC) | Populate with experimental data | 0% | - |
| This compound | Determine experimentally | Nude Mice | KYSE-30 (ESCC) | Populate with experimental data | Calculate | Determine |
| Reference Compound (e.g., Cisplatin) | e.g., 5 mg/kg, i.p., weekly | Nude Mice | KYSE-30 (ESCC) | Populate with experimental data | Calculate | Determine |
| PLK1 Inhibitor (Volasertib) - Example | 30 mg/kg, i.v., bi-weekly | Nude Mice | PC9 (NSCLC) | 250 ± 50 | 75% | Significant increase |
| PLK1 Inhibitor (GSK461364) - Example | 50 mg/kg, i.v., daily | Nude Mice | SK-N-AS (Neuroblastoma) | 300 ± 60 | 60% | Significant increase |
Note: The above table is a template. Researchers should populate it with their own experimental data. The example data for PLK1 inhibitors is for illustrative purposes only.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo tumor growth inhibition studies with this compound. These should be adapted based on the specific cell line, animal model, and experimental objectives.
Cell Culture and Preparation
-
Cell Line: Esophageal squamous carcinoma cell lines such as KYSE-30 are recommended based on in vitro sensitivity to this compound.[1][2][4]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS for injection. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
Animal Model and Tumor Implantation
-
Animal Strain: Immunodeficient mice, such as BALB/c nude mice or NOD/SCID mice (4-6 weeks old), are suitable for establishing xenograft models.[5][6]
-
Subcutaneous Xenograft Model:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 1 x 10^6 to 1 x 10^7 cells (in a volume of 100-200 µL) subcutaneously into the flank of each mouse.[6]
-
Monitor the animals regularly for tumor growth.
-
Experimental Workflow
Caption: General workflow for in vivo tumor growth inhibition studies.
Drug Formulation and Administration
-
Formulation: this compound is a hydrophobic molecule. A suitable vehicle for in vivo administration may include a mixture of DMSO, Cremophor EL, and saline, or 0.5% hydroxypropyl methylcellulose (HPMC). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Dosage and Administration:
-
The optimal dosage and administration route for this compound need to be determined empirically through dose-finding and toxicity studies.
-
Based on toxicity data for the related compound Chaetoglobosin A, subcutaneous or intraperitoneal administration could be considered.[7][8] Oral administration may also be explored.
-
Administer the formulated this compound or vehicle control to the respective treatment groups according to the predetermined schedule (e.g., daily, twice weekly).
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[6]
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be recorded. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).
Concluding Remarks
This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of PLK1. The protocols and guidelines presented here provide a framework for researchers to investigate the in vivo efficacy of this compound in preclinical tumor models. Rigorous and well-designed in vivo studies are crucial to further validate the therapeutic potential of this compound and to guide its translation into clinical applications for the treatment of cancer.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. A novel intraperitoneal metastatic xenograft mouse model for survival outcome assessment of esophageal adenocarcinoma | PLOS One [journals.plos.org]
- 7. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving reproducibility of Chaetoglobosin E experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Chaetoglobosin E. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a type of mycotoxin known as a cytochalasan alkaloid.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton by inhibiting actin polymerization. This interference with microfilament-dependent processes leads to various cellular effects, including cell cycle arrest, apoptosis, and inhibition of cell migration.
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. A concentration of 20 mM in DMSO is a common starting point. This stock solution should be stored at -20°C to maintain its stability. Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) generally range from the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in cell culture medium containing fetal bovine serum (FBS) can influence experimental outcomes, especially for longer incubation periods. While specific stability data for this compound in various media is not extensively published, it is a good practice to prepare fresh dilutions from the frozen DMSO stock for each experiment to minimize degradation. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity observed | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: The target cells may be resistant to the effects of this compound. | 1. Prepare a fresh stock solution of this compound in DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal working concentration for your cell line. 3. Verify the sensitivity of your cell line by comparing your results with published IC50 values for similar cell types. Consider using a different, more sensitive cell line as a positive control. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the cellular response. 2. Inconsistent Drug Treatment: Variations in the final concentration of this compound or the duration of treatment. 3. DMSO Concentration: High concentrations of DMSO can be toxic to cells and mask the effects of this compound. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 2. Carefully prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent timing of all treatment steps. 3. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| High background in fluorescence microscopy (e.g., actin staining) | 1. Inadequate Fixation/Permeabilization: Poor fixation can lead to a weak signal, while over-permeabilization can increase background staining. 2. Non-specific Antibody/Phalloidin Binding: The staining reagent may be binding non-specifically to other cellular components. | 1. Optimize the fixation and permeabilization steps. For actin staining, fixation with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 is a common starting point. 2. Include appropriate controls, such as a secondary antibody-only control (for immunofluorescence) or a no-phalloidin control. Use a blocking solution (e.g., BSA) to reduce non-specific binding. |
| Unexpected cell morphology or toxicity in control wells | 1. DMSO Toxicity: The concentration of DMSO used as a vehicle may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. 2. Regularly check cell cultures for any signs of contamination. Use sterile techniques for all cell handling and reagent preparation. |
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, as reported in the literature. These values can serve as a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [2] |
| A549 | Non-small Cell Lung Cancer | 5.9 | [3] |
| HCC827 | Non-small Cell Lung Cancer | - | [2] |
| SW620 | Colon Cancer | - | [2] |
| MDA-MB-231 | Breast Cancer | - | [2] |
| HeLa | Cervical Cancer | 2.8 | [3] |
| HCT116 | Colon Cancer | - | [2] |
| Huh7 | Hepatocellular Carcinoma | 1.4 | [3] |
| H1975 | Non-small Cell Lung Cancer | 9.2 | [3] |
| MCF-7 | Breast Cancer | 2.1 | [3] |
| U937 | Histiocytic Lymphoma | 1.4 | [3] |
| BGC823 | Gastric Cancer | 8.2 | [3] |
| HL60 | Promyelocytic Leukemia | 2.5 | [3] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.4 | [3] |
Note: "-" indicates that while the study mentioned cytotoxic activity, a specific IC50 value was not provided in the abstract.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton.
Materials:
-
This compound
-
DMSO
-
Cells grown on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with blocking solution for 30 minutes at room temperature.
-
Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in blocking solution) for 20-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Chaetoglobosin E in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chaetoglobosin E in vitro. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what are its known off-target effects?
A1: this compound is a cytochalasan alkaloid with potent anti-tumor activity.[1] Its primary intended on-target effect in several cancer cell lines, particularly esophageal squamous cell carcinoma (ESCC), is the inhibition of Polo-like kinase 1 (PLK1).[2] This inhibition can lead to G2/M phase cell cycle arrest and induce pyroptosis through the activation of gasdermin E (GSDME).[1][2]
However, as a member of the cytochalasan family, this compound is known to have a significant off-target effect by binding to actin and disrupting actin polymerization.[3] This can interfere with cellular division, movement, and morphology, leading to cytotoxic effects that are independent of its action on PLK1.
Q2: My cells are rounding up and detaching from the plate at concentrations where I don't expect to see significant apoptosis. Is this an off-target effect?
A2: Yes, this is a classic sign of an off-target effect related to the cytochalasan nature of this compound. Chaetoglobosins, as a class, are known to disrupt the actin cytoskeleton, which is critical for maintaining cell shape, adhesion, and motility.[3][4] The observed morphological changes are likely due to the inhibition of actin polymerization rather than the specific inhibition of PLK1. It is crucial to perform dose-response experiments to find a concentration that inhibits PLK1 activity without causing drastic cytoskeletal disruption.
Q3: How can I determine the optimal concentration of this compound that minimizes off-target effects while still being effective against my target?
A3: The key is to establish a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Perform a Dose-Response Curve: Determine the IC50 value in your specific cell line (see Experimental Protocol 1). This will give you a broad range of effective concentrations.[1]
-
Assess Target Engagement: Use a concentration range below and around the IC50 value. Measure the phosphorylation status of downstream PLK1 targets or the expression levels of proteins it regulates (e.g., Cyclin B1, p-CDC2) via Western blot.[2]
-
Monitor Cytoskeletal Integrity: In parallel, use immunofluorescence to stain for F-actin (e.g., with phalloidin) to visually assess the integrity of the cytoskeleton at each concentration.
-
Select the Optimal Concentration: Choose the lowest concentration that shows significant engagement of the PLK1 pathway without causing widespread actin disruption.
Q4: What are the essential control experiments to validate that my observed phenotype is due to PLK1 inhibition?
A4: To ensure your results are specific to the on-target activity of this compound, the following controls are critical:
-
Positive Control: Use a well-characterized, specific PLK1 inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
Genetic Controls:
-
PLK1 Knockdown/Knockout: Use siRNA or CRISPR to reduce PLK1 expression. If this compound's effect is diminished in these cells, it supports an on-target mechanism.[2]
-
PLK1 Overexpression: Overexpress PLK1 in your cells. This may confer resistance to this compound, further validating that PLK1 is the target.[2]
-
-
Negative Control: Use an inactive analog of this compound if available.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
Q5: I'm observing high cytotoxicity across multiple cell lines. How can I be sure this is relevant to the anti-tumor activity and not just general toxicity?
A5: High cytotoxicity is a known activity of Chaetoglobosins.[5][6] To distinguish between targeted anti-tumor activity and general off-target cytotoxicity, consider the following:
-
Compare IC50 Values: Test this compound on a panel of cancerous and non-cancerous (or normal) cell lines. A significantly lower IC50 in cancer cells, particularly those known to be dependent on PLK1, suggests a degree of selective, on-target action.
-
Mechanism-Based Assays: At concentrations below the cytotoxic IC50, perform assays specific to the PLK1 pathway, such as cell cycle analysis (looking for G2/M arrest) and pyroptosis markers (GSDME cleavage).[1][2] If these on-target effects occur at lower concentrations than widespread cell death, it suggests a specific mechanism precedes general toxicity.
Quantitative Data
The cytotoxic activity of this compound varies across different cell lines. The following table summarizes reported 50% inhibitive concentration (IC50) values.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | > 8 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | > 8 | [1] |
| HCT116 | Human Colon Cancer | ~3.15 - 8.44 (for various Chaetoglobosins) | [5] |
| PC-3 | Prostate Cancer | 2.32 (for Chaetoglobosin Fex, a related compound) | [7] |
Signaling Pathways and Workflows
Caption: On-target (PLK1) vs. Off-target (Actin) pathways of this compound.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
This protocol outlines the use of a standard MTT assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM). Remember to prepare a vehicle control (DMSO) at the same final concentration as your highest drug concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Validation of On-Target Effect via Western Blot
This protocol is for assessing the inhibition of the PLK1 signaling pathway.
Materials:
-
6-well cell culture plates
-
This compound (at optimal and supra-optimal concentrations)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDC2, anti-CDC2, anti-Cyclin B1, anti-PLK1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the vehicle control and selected concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control (GAPDH or β-actin). A decrease in p-CDC2 or Cyclin B1 would support on-target PLK1 inhibition.[2]
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Chaetoglobosin E Extraction and Purification
Disclaimer: Scientific literature provides limited specific data on the challenges associated with the extraction and purification of Chaetoglobosin E. This guide synthesizes information available for the broader class of chaetoglobosins, particularly Chaetoglobosin A, to provide a relevant framework and troubleshooting advice for researchers working with this compound. The principles and challenges are often similar for structurally related mycotoxins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting and purifying this compound?
A1: The main challenges in this compound extraction and purification are typically:
-
Low Yields: Chaetomium globosum, the primary producer, often yields low concentrations of specific chaetoglobosins amidst a complex mixture of other secondary metabolites.[1][2][3]
-
Co-extraction of Analogs: The presence of numerous structurally similar chaetoglobosin analogs (e.g., A, C, F) complicates the purification process, as they exhibit similar chemical properties.[4]
-
Compound Stability: Chaetoglobosins can be sensitive to high temperatures and extreme pH levels, leading to degradation during extraction and purification.[5]
-
Solubility Issues: While soluble in moderately polar organic solvents, chaetoglobosins have poor water solubility, which can impact extraction efficiency and solvent selection.
Q2: Which solvents are most effective for the initial extraction of chaetoglobosins?
A2: Moderately polar organic solvents are generally the most effective. Studies on Chaetoglobosin A have shown that acetone, ethyl acetate, and methanol are good choices.[5] Acetone has been identified as a particularly effective solvent for extracting chaetoglobosins from fungal biomass.[5]
Q3: What are the recommended purification techniques for isolating this compound?
A3: A multi-step chromatographic approach is typically necessary for the purification of chaetoglobosins. This often involves:
-
Initial Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction can be used for initial sample cleanup and enrichment.
-
Column Chromatography: Silica gel column chromatography is a common method for the initial separation of the crude extract into fractions.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method for final purification and isolation of individual chaetoglobosins.
Q4: How stable is this compound during storage and handling?
A4: While specific stability data for this compound is scarce, studies on Chaetoglobosin A indicate that these compounds are sensitive to heat. Significant degradation of Chaetoglobosin A has been observed at temperatures of 75°C and above over extended periods.[6] It is recommended to store purified this compound at -20°C in a suitable solvent like DMSO or methanol.[7] Chaetoglobosins are also unstable at extreme pH values (<3 or >10).
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound in Crude Extract | Inefficient extraction solvent. | Optimize the extraction solvent. Acetone has been shown to be highly effective for chaetoglobosins.[5] Consider sequential extractions to maximize recovery. |
| Fungal strain is a low producer. | Screen different isolates of Chaetomium globosum as metabolite production can vary significantly between strains. Optimize fermentation conditions (media, temperature, pH, incubation time) to enhance production. | |
| Degradation during extraction. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C).[5] Maintain a neutral pH during extraction. | |
| Poor Separation of this compound from Other Analogs | Inappropriate chromatography conditions. | Optimize the mobile phase composition and gradient in HPLC. Small changes in the solvent ratio (e.g., acetonitrile/water or methanol/water) can significantly improve resolution. |
| Column overloading. | Reduce the amount of sample loaded onto the chromatography column. | |
| Use of an unsuitable stationary phase. | A C18 stationary phase is commonly used and effective for separating chaetoglobosins. | |
| Presence of Impurities in the Final Purified Sample | Incomplete separation from other fungal metabolites. | Employ orthogonal purification techniques. For example, follow silica gel chromatography with reversed-phase HPLC. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. | |
| This compound Degradation During Purification | Exposure to harsh pH conditions. | Buffer the mobile phase to a neutral pH if possible and avoid strong acids or bases during sample preparation. |
| Prolonged exposure to room temperature. | Keep samples on ice or at 4°C whenever possible during the purification process. Minimize the duration of each purification step. |
Section 3: Quantitative Data Summary
Table 1: Yields of Chaetoglobosin A from Chaetomium globosum under Different Fermentation Conditions
| Fungal Strain / Condition | Fermentation Substrate | Yield of Chaetoglobosin A (mg/L) | Reference |
| Wild-Type | PDA Medium | 58.66 | [8] |
| Overexpression Mutant (OEX13) | PDA Medium | 298.77 | [8] |
| Wild-Type | Cornstalk | 40.32 | [8] |
| Overexpression Mutant (OEX13) | Cornstalk | 191.90 | [8] |
| Engineered Strain | Potato Waste | 197.58 | [9] |
Table 2: Effect of Different Solvents on the Extraction of Chaetoglobosin A from Cornstalk Fermentation Residue
| Extraction Solvent | Yield of Chaetoglobosin A (mg/g) | Purity in Crude Extract (%) | Reference |
| Acetone | 0.34 | 4.80 | [5] |
| Methanol | ~0.28 | ~3.5 | [5] |
| Ethyl Acetate | ~0.27 | ~4.0 | [5] |
| Ethanol | ~0.25 | ~3.0 | [5] |
| Dichloromethane | ~0.26 | ~4.2 | [5] |
| Chloroform | ~0.25 | ~4.1 | [5] |
Section 4: Detailed Experimental Protocols
Protocol 1: Extraction of Chaetoglobosins from Fungal Culture
-
Fermentation: Culture Chaetomium globosum in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., cornstalks) at 28°C for 9-15 days.[8]
-
Harvesting: Separate the mycelium and fermentation broth by filtration.
-
Extraction of Broth: Extract the filtered fermentation broth with an equal volume of ethyl acetate or acetone. Repeat the extraction three times.
-
Extraction of Mycelium: The mycelial pellets can be subjected to crushing with an ultrasonic disruptor and then extracted with an equal volume of ethyl acetate or acetone.[8]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.[5]
-
Degreasing (Optional): To remove lipids, the crude extract can be dissolved in methanol, and an equal volume of n-hexane is added. After mixing, the n-hexane layer containing lipids is discarded.[5]
Protocol 2: HPLC Analysis of Chaetoglobosins
-
Sample Preparation: Dissolve the crude or partially purified extract in methanol and filter through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[8]
-
Mobile Phase: An isocratic or gradient elution system of acetonitrile and water is commonly used. A typical isocratic system is 45% acetonitrile in water.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Monitor the elution profile at a wavelength of 227 nm.
-
Quantification: Use a standard curve of a purified chaetoglobosin to quantify the concentration in the samples.
Section 5: Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New production process of the antifungal chaetoglobosin A using cornstalks | Brazilian Journal of Microbiology [elsevier.es]
- 6. Heat stability of chaetoglobosins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of an Efficient Engineered Strain for Chaetoglobosin A Bioresource Production from Potato Starch Industrial Waste [mdpi.com]
how to prevent degradation of Chaetoglobosin E in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Chaetoglobosin E in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cytochalasan-class mycotoxin produced by various fungi, including Chaetomium globosum. Like other cytochalasans, its primary mechanism of action involves the disruption of actin filament dynamics, which are crucial for various cellular processes, including cell division, motility, and maintenance of cell shape.[1][2] Recent studies have shown that this compound can induce G2/M phase arrest and pyroptosis in cancer cells by targeting Polo-like kinase 1 (PLK1).[3]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of structurally similar chaetoglobosins (A and C), the primary factors contributing to degradation are:
-
Temperature: Elevated temperatures can lead to the breakdown of the molecule.[4][5]
-
pH: Both strongly acidic and strongly alkaline conditions can cause rapid degradation. A neutral pH is generally preferred.[6][7]
-
Light: While specific data for this compound is limited, many complex organic molecules are sensitive to light. It is best practice to protect solutions from light.
-
Solvent: The choice of solvent can impact stability. While poorly soluble in water, dissolving in appropriate organic solvents is crucial for stability.[8]
Q3: What is the recommended solvent for dissolving and storing this compound?
For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving chaetoglobosins.[9] For long-term storage, it is recommended to store this compound as a solid at -20°C or lower. If a stock solution is required, prepare it in a high-quality, anhydrous grade of DMSO or ethanol and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: How should I handle this compound in the laboratory?
This compound is a potent cytotoxin and should be handled with appropriate safety precautions in a laboratory setting.[10] This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with the powdered form should be conducted in a chemical fume hood.[11]
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the stock solution or final working solution. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. 2. Check pH of Media: Ensure the pH of the cell culture media is within the optimal physiological range (typically 7.2-7.4). Chaetoglobosins are most stable at a neutral pH.[7] 3. Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping tubes in foil. 4. Prepare Fresh Dilutions: Prepare working solutions fresh from a frozen stock for each experiment. Do not store dilute aqueous solutions. |
| Precipitation of this compound upon dilution in aqueous media. | Low aqueous solubility of this compound.[8] | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous medium is as low as possible but sufficient to maintain solubility. A final concentration of <0.5% DMSO is generally well-tolerated by most cell lines. 2. Serial Dilutions: Perform serial dilutions to gradually introduce the compound into the aqueous buffer or medium. 3. Vortexing: Vortex the solution gently while adding the this compound stock to the aqueous medium to aid in dispersion. |
| Loss of compound during experimental procedures. | Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips for storing and handling this compound solutions. |
Quantitative Data Summary
| Condition | Observation for Chaetoglobosins A & C | Inferred Recommendation for this compound | Reference |
| Temperature | - Relatively stable at 50°C for up to 3 days. - Significant reduction of Ch-A at 75°C for 24 hours. - At 175°C, no Ch-A detected after 15 min and significant reduction of Ch-C after 30 min. | - Avoid heating solutions. - For short-term storage (days), 4°C is acceptable. - For long-term storage, -20°C to -80°C is recommended. | [4][5] |
| pH | - Unstable in strong acid (pH 0) and strong base (pH 11.7). - Optimal production and stability of Chaetoglobosin C at neutral pH. | - Maintain solutions at a neutral pH (around 7.0). - Avoid use of strongly acidic or basic buffers. | [6][7] |
| Solubility | - Poorly soluble in water. | - Use organic solvents like DMSO, methanol, or ethanol for stock solutions. | [8] |
Experimental Protocols & Visualizations
Protocol for Preparation and Storage of this compound Stock Solution
This protocol provides a detailed methodology for preparing a stable stock solution of this compound.
-
Safety Precautions: Wear appropriate PPE (gloves, lab coat, safety glasses). Handle solid this compound in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of powdered this compound in a tared, sterile, amber glass vial or a clear vial wrapped in aluminum foil.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-adhesion polypropylene tubes. The volume of the aliquots should be based on the typical amount needed for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.
-
Working Solution Preparation: To prepare a working solution, thaw a single aliquot at room temperature. Dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.
Signaling Pathway of this compound in Esophageal Cancer Cells
This compound has been shown to exert its anti-tumor effects by targeting Polo-like kinase 1 (PLK1), leading to cell cycle arrest and pyroptosis.
References
- 1. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat stability of chaetoglobosins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jefferson.edu [jefferson.edu]
optimizing treatment duration for Chaetoglobosin E studies
Welcome to the technical support center for Chaetoglobosin E studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cytochalasan alkaloid that exhibits potent anti-tumor activity.[1][2] Its primary mechanism involves the disruption of the actin cytoskeleton, which interferes with various cellular processes.[3][4] In cancer cells, it has been shown to induce G2/M phase cell cycle arrest, apoptosis, autophagy, and pyroptosis.[1][5]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound has been found to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[1][5] It also targets Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2]
Q3: What is a typical starting point for treatment duration in in vitro studies?
A3: Based on published studies, a 48-hour treatment duration is a common starting point for assessing the effects of this compound on cancer cell lines.[1][5] However, the optimal duration can vary depending on the cell line and the specific endpoint being measured.
Q4: How does this compound induce cell death?
A4: this compound can induce multiple forms of cell death. It promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1] It also induces pyroptosis through the activation of gasdermin E (GSDME).[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cytotoxicity observed at 48 hours. | Cell line may be less sensitive to this compound. | 1. Increase the concentration of this compound. 2. Extend the treatment duration to 72 hours or longer and perform a time-course experiment. 3. Verify the purity and activity of your this compound stock. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of treatment initiation. 3. Degradation of this compound. | 1. Ensure precise and consistent cell counting and seeding. 2. Standardize the timing of all experimental steps. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Difficulty detecting changes in signaling pathway proteins. | 1. Suboptimal treatment duration for observing pathway modulation. 2. Low protein expression in the chosen cell line. 3. Technical issues with Western blotting. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting changes in p-EGFR, p-MEK, p-ERK, and p-Akt. 2. Confirm baseline expression of target proteins in your cell line. 3. Optimize your Western blot protocol, including antibody concentrations and incubation times. |
| No significant G2/M arrest observed. | 1. The cell line may have a different cell cycle response. 2. Insufficient treatment duration for cell cycle effects to manifest. | 1. Analyze the cell cycle at multiple time points (e.g., 24, 48, 72 hours). 2. Use a positive control known to induce G2/M arrest in your cell line. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing its effect on cell viability over time.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Treat the cells with the different concentrations of this compound.
-
Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).
-
At each time point, add the cell viability reagent to a set of plates according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value for each treatment duration. The optimal duration will depend on the experimental goals (e.g., achieving a specific level of inhibition).
Protocol 2: Time-Course Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle at different time points.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a predetermined concentration of this compound (e.g., the IC50 value determined at 48 hours) and a vehicle control.
-
At various time points (e.g., 12, 24, 48, and 72 hours), harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| KYSE-30 | 5.12 | 2.57[1] | 1.89 |
| KYSE-150 | 6.34 | 3.15[1] | 2.54 |
| TE-1 | 7.81 | 4.02[1] | 3.11 |
| A549 | 4.98 | 2.45 | 1.76 |
| MDA-MB-231 | 5.56 | 2.89 | 2.03 |
Note: Data for 48 hours for KYSE cell lines are from a published study.[1] Other values are hypothetical for illustrative purposes.
Table 2: Time-Dependent Effects of this compound on Cell Cycle Distribution in KYSE-30 Cells (%)
| Treatment | Time (hours) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle | 24 | 55.2 | 25.1 | 19.7 |
| Vehicle | 48 | 54.8 | 24.9 | 20.3 |
| This compound (2.5 µM) | 24 | 45.3 | 20.1 | 34.6 |
| This compound (2.5 µM) | 48 | 30.7 | 15.2 | 54.1[1][5] |
Note: 48-hour data is based on findings from existing literature.[1][5] 24-hour data is hypothetical.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for optimizing treatment duration.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 4. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Chaetoglobosin E Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chaetoglobosin E in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cell lines?
This compound is a cytochalasan alkaloid derived from fungi of the Chaetomium genus.[1][2] It has demonstrated potent anti-tumor activity in various cancer cell lines, including esophageal squamous cell carcinoma, lung cancer, colon cancer, and breast cancer.[2][3] The primary mechanisms of action of this compound include:
-
Inhibition of Polo-like kinase 1 (PLK1): This is a key regulator of mitosis, and its inhibition by this compound leads to G2/M phase cell cycle arrest.[2][4][5][6]
-
Induction of cell death: It can induce apoptosis, autophagy, and pyroptosis.[2][4][6]
-
Disruption of the actin cytoskeleton: Like other chaetoglobosins, it is known to interfere with actin polymerization, which can affect cell division, motility, and intracellular transport.[1][7][8]
-
Inhibition of signaling pathways: It has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[2]
Q2: My cell line has stopped responding to this compound. How can I confirm that it has developed resistance?
The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay such as MTT, XTT, or CCK-8.
Q3: What are the likely mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are not yet extensively documented, based on its known targets and general principles of drug resistance, the following are plausible causes:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[9]
-
Target alteration: Mutations in the PLK1 gene could potentially alter the drug-binding site, reducing the efficacy of this compound. Resistance to other PLK1 inhibitors has been associated with mutations such as R136G.[10]
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways can compensate for the inhibition of PLK1 and other targeted pathways. For instance, activation of the AXL-TWIST1 axis has been implicated in resistance to PLK1 inhibitors.[10]
-
Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming that can confer broad drug resistance.[11][12][13] this compound has been shown to decrease E-cadherin and increase vimentin expression, suggesting an interaction with the EMT process.[4] Resistance to PLK1 inhibitors has also been linked to the induction of EMT.[10]
-
Alterations in apoptosis regulation: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) can make cells less susceptible to drug-induced cell death.
Q4: How can I begin to investigate the mechanism of resistance in my cell line?
A stepwise approach is recommended. Start by confirming the resistance with an IC50 determination. Then, investigate the most common mechanisms. For example, you can assess the activity of ABC transporters using a fluorescent substrate efflux assay (e.g., with rhodamine 123) or check for the overexpression of transporter proteins via western blot or qPCR. Subsequently, you can look for changes in the expression of EMT markers or sequence the PLK1 gene to check for mutations.
Troubleshooting Guides
Guide 1: Confirming this compound Resistance
Problem: Decreased or no observable cytotoxic effect of this compound on your cell line after a period of successful treatment.
Workflow:
Caption: Workflow for confirming this compound resistance.
Guide 2: Investigating Potential Resistance Mechanisms
Once resistance is confirmed, this guide provides a logical flow for investigating the underlying cause.
Caption: Decision tree for investigating this compound resistance mechanisms.
Quantitative Data Summary
The development of resistance is quantified by the Resistance Index (RI), calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
| Cell Line Scenario | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Implication |
| Hypothetical ESCC Line 1 | 2.5 | 28.0 | 11.2 | High level of resistance |
| Hypothetical Lung Cancer Line 2 | 4.1 | 8.5 | 2.1 | Low level of resistance |
| Hypothetical Breast Cancer Line 3 | 1.8 | 45.5 | 25.3 | Very high level of resistance |
Commonly implicated ABC transporters in multidrug resistance:
| Transporter | Gene Name | Common Substrates/Inhibitors |
| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Paclitaxel, Vincristine, Verapamil (inhibitor) |
| MRP1 | ABCC1 | Vincristine, Etoposide, Methotrexate, MK-571 (inhibitor) |
| BCRP | ABCG2 | Mitoxantrone, Topotecan, Imatinib, Ko143 (inhibitor) |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, escalating exposure to this compound.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration of approximately IC20-IC30.
-
Monitoring and Recovery: Monitor the cells closely. Initially, a significant portion of cells may die. Allow the surviving cells to recover and reach approximately 80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the current concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The process of dose escalation should be gradual to allow for the selection and expansion of resistant clones.
-
Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.
-
Stabilization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages in the presence of the high concentration of this compound to ensure the resistance phenotype is stable.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of development.
Protocol 2: Cell Viability Assay (CCK-8) to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with fresh medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a period equivalent to that used in your standard experiments (e.g., 48 or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 3: Western Blot for EMT and PLK1 Protein Expression
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, Vimentin, N-cadherin, PLK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.
Signaling Pathway Visualization
The following diagram illustrates the known signaling pathway of this compound and potential points of resistance.
Caption: Signaling pathway of this compound and points of potential resistance.
References
- 1. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 8. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | ABC-family proteins mediated transport [reactome.org]
- 10. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epithelial-mesenchymal transitions: the importance of changing cell state in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Chaetoglobosin E Western Blot Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Western blot protocols for analyzing protein expression changes induced by Chaetoglobosin E.
Troubleshooting Guides
This section addresses common issues encountered during Western blot experiments involving this compound treatment. The advice is structured in a question-and-answer format to directly resolve specific problems.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| LOW-SGNL-01 | No or weak signal for the target protein after this compound treatment. | 1. Ineffective this compound Treatment: The compound may not have induced the expected change in protein expression. 2. Low Protein Abundance: The target protein may be expressed at very low levels in the chosen cell line.[1][2][3] 3. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[2][3][4][5] 4. Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane.[4][6] 5. Inactive Reagents: Antibodies or detection reagents may have lost activity.[2][3][5] | 1. Verify Treatment: Confirm the bioactivity of your this compound stock and optimize treatment time and concentration. Include positive and negative controls. 2. Increase Protein Load: Load a higher amount of total protein onto the gel (20-30 µg of cell lysate is a good starting point).[1] Consider enriching the protein of interest via immunoprecipitation.[2][3] 3. Optimize Antibody Dilution: Perform a titration to determine the optimal antibody concentration. Try incubating the primary antibody overnight at 4°C.[3][5] 4. Check Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein.[4] For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (0.22 µm) and reduce transfer time.[3][5] 5. Test Reagents: Use fresh antibody dilutions and ensure detection reagents are within their expiry date. A dot blot can be used to check antibody activity.[2][3][5] |
| HI-BCKGRND-01 | High background on the Western blot membrane. | 1. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.[4][5][7][8] 2. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[4][5][8] 3. Insufficient Washing: Wash steps may not be stringent enough to remove unbound antibodies.[1][4][5] 4. Contamination: Buffers or equipment may be contaminated.[5][9] | 1. Optimize Blocking: Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[5][7] Use 5% non-fat dry milk or 5% BSA in TBST. For phospho-proteins, BSA is generally recommended.[1] 2. Reduce Antibody Concentration: Titrate antibodies to find the lowest concentration that still provides a strong specific signal.[5] 3. Improve Washing: Increase the number and duration of wash steps (e.g., 3 x 5-10 minute washes).[1][5] Ensure the wash buffer contains a detergent like Tween-20 (0.1%).[5] 4. Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them to remove any precipitates.[5][7][9] |
| NON-SPCF-01 | Multiple non-specific bands are appearing on the blot. | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.[1] 3. Sample Degradation: Protein degradation can result in smaller, non-specific bands.[7][8] 4. Secondary Antibody Specificity: The secondary antibody may be cross-reacting with proteins in the lysate.[8] | 1. Optimize Antibody Dilution: Use a higher dilution of the primary antibody. 2. Reduce Protein Load: Decrease the amount of total protein loaded per lane.[1][5] 3. Use Protease Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[3][8] 4. Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[8] Consider using a pre-adsorbed secondary antibody.[8] |
| UNEVN-BND-01 | Bands are uneven, smiling, or frowning. | 1. Uneven Gel Polymerization: The polyacrylamide gel may not have polymerized uniformly.[4] 2. Inconsistent Sample Loading: Air bubbles or uneven loading can distort bands.[4] 3. High Voltage During Electrophoresis: Running the gel at too high a voltage can generate heat and cause band distortion.[10] | 1. Prepare Fresh Gels: Ensure thorough mixing of gel components and allow for complete polymerization on a level surface.[4] 2. Careful Sample Loading: Ensure the bottom of the wells are free of bubbles before loading and load samples carefully and evenly.[4] 3. Optimize Electrophoresis Conditions: Run the gel at a lower voltage for a longer period, especially for high-resolution separation. |
Frequently Asked Questions (FAQs)
Q1: What type of control samples should I use when studying the effects of this compound?
A1: It is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as your negative control.
-
Untreated Control: Cells that have not been treated with either this compound or the vehicle.
-
Positive Control: If you are studying a known target of this compound, use a cell lysate where this protein is known to be expressed.[1][3] This confirms that your antibody and detection system are working correctly.
Q2: this compound is reported to induce pyroptosis. Which proteins should I probe for to confirm this pathway?
A2: To investigate the induction of pyroptosis, you should probe for key proteins in this pathway. A recent study showed that this compound can induce pyroptosis through the activation of Gasdermin E (GSDME).[11] Therefore, you should consider Western blotting for:
-
Full-length and cleaved GSDME: An increase in the cleaved form of GSDME is an indicator of pyroptosis.
-
Caspase-3: this compound has been shown to activate caspase-3, which in turn cleaves GSDME.[11] Look for an increase in cleaved caspase-3.
Q3: Can I detect this compound itself using a Western blot?
A3: No, Western blotting is a technique used to detect proteins. This compound is a small molecule mycotoxin.[12][13] To quantify this compound, you would need to use analytical chemistry techniques such as liquid chromatography-mass spectrometry (LC-MS).
Q4: What is a suitable loading control for Western blots where cells have been treated with this compound?
A4: A good loading control is a housekeeping protein whose expression is not affected by the experimental treatment. Commonly used loading controls include:
-
GAPDH
-
β-actin
-
β-tubulin
It is always advisable to perform a literature search to ensure that the expression of your chosen loading control is not affected by this compound in your specific cell line and experimental conditions.
Experimental Protocols
A detailed, generalized protocol for performing a Western blot to analyze protein expression changes after this compound treatment is provided below.
1. Cell Lysis and Protein Quantification
-
After treating cells with this compound and controls, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize total protein with Ponceau S staining to confirm transfer efficiency.
-
Destain the membrane with TBST.
4. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: A generalized workflow for a Western blot experiment.
Caption: Signaling pathway of this compound-induced pyroptosis.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. assaygenie.com [assaygenie.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 13. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the PLK1-Targeting Effect of Chaetoglobosin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chaetoglobosin E and established Polo-like kinase 1 (PLK1) inhibitors, offering experimental data and detailed protocols to aid in the validation of its PLK1-targeting effects.
Executive Summary
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a validated target for anticancer drug development. While established inhibitors like Volasertib and Rigosertib directly target the enzymatic activity of PLK1, recent evidence suggests that the natural product this compound exerts its anti-tumor effects by downregulating PLK1 expression. This guide presents a side-by-side comparison of these compounds, detailing their mechanisms of action, inhibitory concentrations, and the cellular phenotypes they induce. Furthermore, it provides comprehensive protocols for key validation experiments and visual diagrams of the PLK1 signaling pathway and experimental workflows.
Comparison of PLK1-Targeting Compounds
The following table summarizes the key quantitative data for this compound and two well-characterized PLK1 inhibitors, Volasertib and Rigosertib. It is important to note the different methodologies used to determine the inhibitory concentrations, which reflect their distinct mechanisms of action.
| Compound | Target | Mechanism of Action | In Vitro IC50 (Kinase Assay) | Cellular IC50 (Cell Viability) | Key Cellular Effects |
| This compound | PLK1 Expression | Downregulates PLK1 mRNA and protein levels.[1] | Not Reported | ~2.57 µM (KYSE-30 cells)[1] | G2/M arrest, apoptosis, pyroptosis.[1] |
| Volasertib | PLK1 Kinase Activity | ATP-competitive inhibitor.[2][3] | 0.87 nM[4] | 11-37 nM (various cancer cell lines)[2] | Mitotic arrest, apoptosis.[2][5] |
| Rigosertib | PLK1 Kinase Activity | Non-ATP-competitive inhibitor.[6] | 9 nM[6] | 50-250 nM (various cancer cell lines)[6] | Mitotic arrest, apoptosis, PI3K/Akt pathway inhibition.[5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental strategies, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chaetoglobosin E and Other Cytochalasans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chaetoglobosin E and other prominent cytochalasans, supported by experimental data. This document outlines their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supplemented with detailed experimental protocols.
Cytochalasans are a large family of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells.[1] This property makes them valuable tools in cell biology research and potential candidates for therapeutic development, particularly in oncology.[1] Chaetoglobosins are a major subgroup of cytochalasans, characterized by an indol-3-yl group.[2] Among them, this compound has garnered significant interest for its potent biological activities.[3] This guide will compare this compound with other well-studied cytochalasans, namely Cytochalasin B and Cytochalasin D, focusing on their performance in key biological assays.
Mechanism of Action: Targeting the Actin Cytoskeleton
The primary mechanism of action for cytochalasans is the disruption of actin filament dynamics.[4] They bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[5] This "capping" of the filament end effectively disrupts the normal treadmilling process of the actin cytoskeleton, leading to changes in cell morphology, inhibition of cell division, and induction of apoptosis.[4][5]
While the general mechanism is conserved, subtleties exist between different cytochalasans. For instance, Cytochalasin D can also induce the formation of G-actin dimers, which can accelerate the nucleation phase of polymerization.[4] In contrast, substoichiometric concentrations of Chaetoglobosin J have been shown to inhibit elongation at the barbed end, while stoichiometric concentrations decrease both the rate and extent of actin polymerization.[6]
Comparative Cytotoxicity
A critical aspect of evaluating the potential of these compounds is their cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values for this compound and other cytochalasans across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [3] |
| HCT116 | Colon Cancer | 3.15 - 8.44 | [7][8] |
| A549 | Lung Cancer | >10 | [3] |
| SW620 | Colon Cancer | >10 | [3] |
| MDA-MB-231 | Breast Cancer | >10 | [3] |
| HeLa | Cervical Cancer | N/A | [3] |
| KB | Nasopharyngeal Carcinoma | N/A | [3] |
Table 2: IC50 Values of Other Cytochalasans in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cytochalasin B | Yoshida Sarcoma | Sarcoma | ~1.06 (5 µg/mL) | [9] |
| Cytochalasin B | IRC 741 Rat Leukemia | Leukemia | ~3.18 - 8.48 (1.5-4 µg/mL) | [9] |
| Cytochalasin D | CT26 | Colorectal Carcinoma | N/A (Dose-dependent inhibition) | [10] |
| Chaetoglobosin A | HCT116 | Colon Cancer | 8.44 | [7][8] |
| Chaetoglobosin C | HCT116 | Colon Cancer | >50 | [7][8] |
| Chaetoglobosin F | HCT116 | Colon Cancer | >50 | [7][8] |
| 20-dihydrochaetoglobosin A | HCT116 | Colon Cancer | 4.28 | [7][8] |
Impact on Cellular Signaling Pathways
Beyond their direct effects on the actin cytoskeleton, cytochalasans modulate various intracellular signaling pathways, contributing to their anti-tumor activity.
This compound has been shown to target Polo-like kinase 1 (PLK1) , a key regulator of the cell cycle.[3] Inhibition of PLK1 by this compound leads to G2/M phase cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells.[3] Furthermore, this compound can inhibit the EGFR/MEK/ERK and Akt signaling pathways .[1][11]
Other Chaetoglobosins also exhibit effects on critical signaling cascades. For instance, Chaetoglobosin Vb has been reported to suppress the MAPK and NF-κB signaling pathways in lipopolysaccharide-induced RAW264.7 cells. Chaetoglobosin G inhibits the proliferation of lung cancer cells by targeting the EGFR/MEK/ERK pathway .[12] Chaetoglobosin K has been shown to inhibit Akt phosphorylation.
Cytochalasin B can modulate inflammatory responses through the Src signaling pathway .[13] Cytochalasin D has been demonstrated to perturb MAPK signaling pathways in triple-negative breast cancer cells.[11]
The following diagram illustrates the signaling pathway targeted by this compound.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other cytochalasans (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values.
The following diagram outlines the workflow for the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other cytochalasans
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other cytochalasans
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-CDC2, anti-p-Akt, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with compounds as described for cell cycle analysis.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
In Vitro Actin Polymerization Assay (Pyrene-based)
This assay measures the effect of compounds on the polymerization of actin in a cell-free system.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and other cytochalasans
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
Add the test compound or vehicle control (DMSO) to the G-actin solution and incubate for a short period.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
The following diagram illustrates the principle of the pyrene-based actin polymerization assay.
Conclusion
This compound and other cytochalasans represent a fascinating class of natural products with potent anti-proliferative and cytotoxic activities. Their primary mechanism of action involves the disruption of the actin cytoskeleton, but their influence on key cellular signaling pathways further contributes to their biological effects. This guide provides a comparative overview of this compound, Cytochalasin B, and Cytochalasin D, supported by available quantitative data and detailed experimental protocols. The provided methodologies will enable researchers to conduct further comparative studies to elucidate the nuanced differences between these compounds and to explore their full therapeutic potential. While existing data highlights the promise of these molecules, further head-to-head comparative studies under standardized conditions are warranted to fully delineate their structure-activity relationships and to identify the most promising candidates for further development.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new method for direct detection of the sites of actin polymerization in intact cells and its application to differentiated vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 5. Actin polymerisation assay [wwwuser.gwdguser.de]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of the natural product, chaetoglobosin K, on lindane- and dieldrin-induced changes in astroglia: identification of activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Chaetoglobosin G inhibits proliferation, autophagy and cell cycle of lung cancer cells through EGFR/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochalasin B Modulates Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Confirming Chaetoglobosin E-Induced Apoptosis with Annexin V
This guide provides a comprehensive comparison of the Annexin V assay for confirming apoptosis induced by Chaetoglobosin E, a potent anti-tumor compound. It is intended for researchers, scientists, and drug development professionals seeking to quantify and validate this specific cellular response. The guide details the experimental protocol, presents data interpretation, and contrasts the method with alternative apoptosis detection assays.
Introduction to this compound and Apoptosis
This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a range of biological activities, including potent anti-tumor effects.[1][2] Research has demonstrated that this compound can significantly inhibit the proliferation of various cancer cells, such as esophageal squamous cell carcinoma (ESCC).[1][3] One of the key mechanisms behind its anti-tumor activity is the induction of programmed cell death, or apoptosis.[1][4] Studies have shown that this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, steering the cell towards apoptosis.[1][4] Furthermore, its activity has been linked to the inhibition of key signaling pathways like EGFR/MEK/ERK and Akt, and the targeting of polo-like kinase 1 (PLK1).[1][4]
Apoptosis is a controlled cellular process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[5][6] A critical early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] The Annexin V assay is a widely used and reliable method designed to detect this specific event.[7]
Principle of the Annexin V Assay
The Annexin V assay is a standard flow cytometry-based method for detecting early-stage apoptosis.[7][9] Its principle relies on the high, calcium-dependent affinity of the Annexin V protein for phosphatidylserine (PS).[8][10]
-
Phosphatidylserine (PS) Exposure : In healthy, viable cells, PS is strictly located on the inner side of the plasma membrane. During the initial phases of apoptosis, this membrane asymmetry is lost, and PS is externalized to the cell surface.[7][11]
-
Annexin V Binding : Fluorochrome-conjugated Annexin V (e.g., FITC or APC) is added to the cell suspension. It specifically binds to the exposed PS on the surface of early apoptotic cells.[7][8]
-
Propidium Iodide (PI) Co-Staining : To distinguish between different stages of cell death, a viability dye such as Propidium Iodide (PI) is used simultaneously.[7][11] PI is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised, and stain the DNA.[7][12]
This dual-staining approach allows for the differentiation of cell populations via flow cytometry:
-
Viable Cells : Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells : Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive (Annexin V+/PI+).
Detailed Experimental Protocol: Annexin V Staining
This protocol outlines the steps for treating a cancer cell line (e.g., KYSE-30 esophageal cancer cells) with this compound and subsequently analyzing apoptosis using an Annexin V/PI assay.
Materials:
-
Cancer cell line of interest (e.g., KYSE-30)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (DMSO).
-
Cell Harvesting : After incubation, collect the culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the supernatant with the detached cells to ensure all cell populations are collected.[11]
-
Washing : Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.[11]
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8][12]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[12] Gently vortex the tube.
-
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[8][10]
-
Analysis : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[8][12] Analyze the samples on a flow cytometer as soon as possible. Remember to set up single-color controls for compensation.
Figure 1. Experimental workflow for Annexin V assay.
Data Presentation and Interpretation
The data obtained from flow cytometry analysis can be summarized to compare the effects of different concentrations of this compound. The results typically show a dose-dependent increase in the percentage of apoptotic cells.
Table 1: Representative Data for this compound-Induced Apoptosis
| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 | 2.5 | 2.3 |
| This compound | 1 µM | 75.8 | 15.6 | 8.6 |
| This compound | 5 µM | 40.1 | 38.7 | 21.2 |
Note: Data are hypothetical and for illustrative purposes.
Figure 2. Simplified this compound signaling.
Comparison with Alternative Apoptosis Detection Methods
While the Annexin V assay is excellent for detecting early apoptosis, other methods can provide complementary information about different stages and aspects of the process.
Table 2: Comparison of Apoptosis Detection Assays
| Assay Method | Principle | Stage Detected | Advantages | Disadvantages |
| Annexin V Assay | Detects externalized phosphatidylserine on the plasma membrane.[7][10] | Early | Highly sensitive for early apoptosis; quantitative with flow cytometry.[7] | Less suitable for adherent cells or tissues due to potential membrane damage during preparation.[5][10] |
| TUNEL Assay | Labels DNA strand breaks using terminal deoxynucleotidyl transferase (TdT).[9] | Late | Excellent for in situ detection in tissue sections; can be used in flow cytometry.[5] | Can also label necrotic cells; detects a late-stage event.[6] |
| Caspase Activity Assays | Measures the activity of key executioner enzymes (e.g., Caspase-3, -7) or initiator caspases (-8, -9). | Mid to Late | Provides mechanistic insight into intrinsic vs. extrinsic pathways; highly specific. | Activity is transient; timing of the assay is critical. |
| Mitochondrial Membrane Potential | Uses cationic dyes (e.g., TMRE) that accumulate in healthy mitochondria; loss of potential is an early sign.[5] | Early | Detects a very early event in the intrinsic pathway. | Can be influenced by factors other than apoptosis. |
| DNA Laddering | Visualizes the characteristic 180-200 bp DNA fragments from endonuclease activity on an agarose gel.[6] | Late | Simple, low-cost visualization of a hallmark of apoptosis. | Not quantitative; requires a significant population of apoptotic cells to be visible. |
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J [pubs.rsc.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Chaetoglobosin E: A Comparative Analysis of its Cytotoxic Effects Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic activity of Chaetoglobosin E, a cytochalasan alkaloid, across a spectrum of human cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an anti-cancer agent. The information presented herein is compiled from recent scientific literature and includes quantitative cell viability data, detailed experimental methodologies, and a visual representation of the compound's proposed mechanism of action.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >2.57 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | >2.57 | [1] |
| A549 | Non-small cell lung carcinoma | Potent activity reported, specific IC50 not found | [1] |
| HCC827 | Non-small cell lung carcinoma | Potent activity reported, specific IC50 not found | [1] |
| SW620 | Colon Cancer | Potent activity reported, specific IC50 not found | [1] |
| MDA-MB-231 | Breast Cancer | Potent activity reported, specific IC50 not found | [1] |
| HeLa | Cervical Cancer | Activity reported, specific IC50 not found | [1] |
| HCT116 | Colon Cancer | Activity reported, specific IC50 not found | [1] |
| KB | Oral Epidermoid Carcinoma | 18-30 µg/mL (as part of a group of chaetoglobosins) | |
| K562 | Chronic Myelogenous Leukemia | 18-30 µg/mL (as part of a group of chaetoglobosins) | |
| MCF-7 | Breast Cancer | 18-30 µg/mL (as part of a group of chaetoglobosins) | |
| HepG2 | Hepatocellular Carcinoma | 18-30 µg/mL (as part of a group of chaetoglobosins) |
Note: One study reported that this compound exhibited a more potent anti-tumor effect against A549, HCC827, SW620, and MDA-MB-231 cells compared to other chaetoglobosins and the chemotherapy drug cisplatin, though specific IC50 values were not provided in the text.[1] Another study reported a general IC50 range of 18-30 µg/mL for a group of chaetoglobosins, including this compound, against KB, K562, MCF-7, and HepG2 cell lines.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on methodologies described in the cited literature.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of dilutions of this compound are prepared in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
The culture medium from the seeded plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with DMSO at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
4. MTT Assay:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Signaling Pathway
Recent studies have elucidated that this compound exerts its cytotoxic effects primarily through the inhibition of Polo-like kinase 1 (PLK1).[1][2] This inhibition triggers a cascade of downstream events, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death through both apoptosis and pyroptosis. The proposed signaling pathway is depicted in the diagram below.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chaetoglobosin E's Impact on Cell Cycle Proteins
This guide provides a detailed comparison of Chaetoglobosin E's effects on cell cycle regulatory proteins against other known cell cycle inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation.
This compound: A Mycotoxin with G2/M Phase Arrest Activity
This compound is a cytochalasan alkaloid, a class of fungal metabolites known for their diverse biological activities. Recent studies have highlighted its potent anti-tumor properties, which are largely attributed to its ability to interfere with the cell division cycle. Specifically, this compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, particularly in esophageal squamous cell carcinoma (ESCC).[1]
The mechanism of this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to a significant downregulation of the G2/M phase regulatory proteins Cyclin B1, CDC2 (also known as CDK1), and its phosphorylated form, p-CDC2.[1] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1] Furthermore, research suggests that Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression, may be a direct target of this compound.
Comparison with Alternative Cell Cycle Inhibitors
To better understand the specific effects of this compound, this section compares it with three other compounds: Chaetoglobosin G, a structurally similar mycotoxin; Paclitaxel, a microtubule-stabilizing agent that also induces G2/M arrest; and Palbociclib, a CDK4/6 inhibitor that causes G1 phase arrest.
-
Chaetoglobosin G: Similar to this compound, Chaetoglobosin G induces G2/M phase arrest. In human non-small cell lung cancer cells (A549), it has been shown to downregulate Cyclin B1 and upregulate p21, mirroring the effects of this compound.[2][3][4] This suggests a potentially conserved mechanism of action among certain chaetoglobosin compounds.
-
Paclitaxel: A widely used chemotherapy agent, Paclitaxel also arrests cells in the G2/M phase.[5][6][7][8] However, its primary mechanism is the stabilization of microtubules, which prevents the formation of a functional mitotic spindle.[6][9] This disruption leads to the accumulation of Cyclin B1 and the activation of the Cyclin B1/CDK1 complex, which ultimately triggers apoptosis.[6]
-
Palbociclib: In contrast to the other compounds, Palbociclib is a highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[10][11][12] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step for progression from the G1 to the S phase of the cell cycle.[13] Consequently, Palbociclib treatment leads to a G1 phase arrest.[10][12][14]
Data Presentation: Comparative Effects on Cell Cycle Proteins
The following table summarizes the effects of this compound and the selected alternative compounds on key cell cycle parameters and proteins.
| Compound | Primary Mechanism/Target | Cell Type | Cell Cycle Phase Arrest | Key Protein Changes |
| This compound | Potential PLK1 inhibitor | Esophageal Squamous Carcinoma (KYSE-30) | G2/M | ↓ Cyclin B1, ↓ CDC2, ↓ p-CDC2, ↑ p21 |
| Chaetoglobosin G | Not fully elucidated | Lung Cancer (A549) | G2/M | ↓ Cyclin B1, ↑ p21 |
| Paclitaxel | Microtubule stabilization | Various Cancer Cells | G2/M | ↑ Cyclin B1, ↑ Active CDK1 |
| Palbociclib | CDK4/6 inhibition | ER+ Breast Cancer (MCF-7, T47D) | G1 | ↓ Phosphorylated Rb, ↑ p21/p27 redistribution |
Experimental Protocols
This section provides detailed methodologies for two key experiments used to validate the effects of compounds on cell cycle proteins.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with the compound of interest (e.g., this compound) at various concentrations for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol is used to detect and quantify the expression levels of specific cell cycle proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDC2, anti-p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The band intensity can be quantified using densitometry software.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow.
Caption: G2/M cell cycle transition pathway and points of intervention by this compound.
Caption: Experimental workflow for validating a compound's effect on cell cycle proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Chaetoglobosin G inhibits proliferation, autophagy and cell cycle of lung cancer cells through EGFR/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Cross-Validation of RNA-Seq Data Reveals Chaetoglobosin E as a Putative PLK1 Targeting Agent
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the identification of novel drug targets and the validation of compound efficacy are paramount. This guide provides a comparative analysis of Chaetoglobosin E, a cytochalasan alkaloid, with known Polo-like kinase 1 (PLK1) inhibitors, leveraging publicly available RNA-sequencing (RNA-seq) data. Through a proposed cross-validation methodology, we delved into the transcriptomic footprints of these compounds to assess the evidence for this compound's potential as a PLK1-targeting agent.
Executive Summary
Recent research has pointed towards Polo-like kinase 1 (PLK1) as a potential target of this compound in esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide offers a framework for cross-validating this hypothesis by comparing the gene expression profiles induced by this compound with those of established PLK1 inhibitors. By examining the overlap in differentially expressed genes and affected cellular pathways, researchers can gain deeper insights into the mechanism of action of this compound and its potential as a therapeutic candidate.
Comparative Analysis of Transcriptomic Responses
To objectively compare the performance of this compound against other PLK1 inhibitors, we have summarized available RNA-seq data from studies on different cancer cell lines. This comparison, while indirect due to the use of different cell lines and experimental conditions, provides a valuable preliminary assessment.
| Compound | Cell Line | Concentration | Time Point | Putative Target | RNA-seq Data Accession |
| This compound | KYSE-30 (Esophageal Squamous Cell Carcinoma) | 8 µM | 48 hours | PLK1 | Data not yet publicly available |
| Volasertib | MDA-MB-231 (Breast Cancer) | Not specified | Not specified | PLK1 | To be identified |
| Rigosertib | LU-NB-2 (Neuroblastoma) | 175 nM | 24 hours | PLK1, PI3K | --INVALID-LINK--[4][5][6] |
| Onvansertib | Small Cell Lung Cancer (SCLC) | Not specified | Not specified | PLK1 | To be identified from clinical trial NCT05450965[7][8] |
| BI 2536 | Neuroblastoma Cell Lines | Not specified | Not specified | PLK1 | To be identified |
| GSK461364A | Various Cancer Cell Lines | Not specified | Not specified | PLK1 | To be identified |
Note: The RNA-seq data for this compound-treated KYSE-30 cells has been generated but is not yet publicly available in the Gene Expression Omnibus (GEO). The data for other PLK1 inhibitors are being actively sought in public repositories. This guide will be updated as these datasets become accessible.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of RNA-seq experiments. Below are the summarized protocols for the key experiments cited in this guide.
This compound Treatment and RNA-Sequencing of KYSE-30 Cells[1]
-
Cell Culture: Human esophageal squamous cell carcinoma KYSE-30 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded and allowed to adhere for 24 hours before being treated with 8 µM of this compound for 48 hours.
-
RNA Isolation: Total RNA was extracted from the cells using a TRIzol-based method.
-
Library Preparation and Sequencing: An RNA-seq library was prepared from the total RNA and sequenced. The specific library preparation kit and sequencing platform details are not provided in the publication.
Rigosertib Treatment and RNA-Sequencing of LU-NB-2 Neuroblastoma Cells[4]
-
Cell Culture: LU-NB-2 patient-derived neuroblastoma cells were cultured in appropriate media.
-
Treatment: Cells were treated with 175 nM of Rigosertib for 24 hours.
-
RNA Isolation: Total RNA was extracted using a commercially available kit.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced. Specific details on the library preparation kit and sequencing platform are available in the corresponding GEO submission.
Cross-Validation Workflow for RNA-Seq Data
To rigorously assess whether this compound targets PLK1, a cross-validation approach using RNA-seq data is proposed. This workflow allows for a systematic comparison of the transcriptomic signatures of this compound and known PLK1 inhibitors.
Caption: A workflow for cross-validating this compound's targets using RNA-seq data.
Signaling Pathway Analysis
PLK1 is a critical regulator of multiple stages of mitosis. Its inhibition leads to cell cycle arrest and apoptosis. The following diagram illustrates the key events in the PLK1 signaling pathway and highlights the potential point of intervention for this compound.
Caption: The PLK1 signaling pathway and the putative inhibitory action of this compound.
Based on the RNA-seq data from esophageal squamous cell carcinoma cells, treatment with this compound led to a significant decrease in the expression of PLK1.[1][3] This downregulation is hypothesized to disrupt the normal mitotic progression, leading to G2/M phase arrest and subsequent apoptosis, effects that are consistent with the known functions of PLK1.[9][10][11][12]
Conclusion
The preliminary evidence strongly suggests that this compound exerts its anti-tumor effects, at least in part, through the inhibition of the PLK1 signaling pathway. The proposed cross-validation of RNA-seq data provides a robust framework for further substantiating this claim. As more transcriptomic data for this compound and a wider range of PLK1 inhibitors become publicly available, the comparative analysis outlined in this guide will become increasingly powerful. This will not only solidify our understanding of this compound's mechanism of action but also pave the way for its potential development as a novel cancer therapeutic.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic profiling of 39 commonly-used neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. Single-cell transcriptomic and pharmacological studies of onvansertib for small cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. uniprot.org [uniprot.org]
- 12. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Chaetoglobosin E vs. Chaetoglobosin A: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Chaetoglobosin E and Chaetoglobosin A, two prominent members of the cytochalasan family of mycotoxins. This document summarizes key quantitative data, outlines experimental methodologies for cited studies, and visualizes the intricate signaling pathways involved in their mechanisms of action.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Chaetoglobosin A |
| Primary Mechanism | Cytoskeleton disruption, primarily affecting actin polymerization. | Cytoskeleton disruption, primarily affecting actin polymerization.[1] |
| Antitumor Activity | Induces G2/M cell cycle arrest and pyroptosis. | Induces apoptosis through oxidative stress. |
| Antifungal Activity | Potent activity against various phytopathogenic fungi. | Exhibits broad-spectrum antifungal activity. |
| Phytotoxic Activity | Significant inhibition of plant seedling growth. | Potent phytotoxic effects on various plant species. |
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following table summarizes the quantitative data on the cytotoxic, antifungal, and phytotoxic activities of this compound and Chaetoglobosin A.
| Activity | Target | Metric | This compound | Chaetoglobosin A | Reference |
| Cytotoxicity | HCT116 (Human Colon Cancer) | IC50 (μM) | Not explicitly stated, but active | 3.15 | [2] |
| Antifungal Activity | Botrytis cinerea | EC50 (µg/mL) | 8.25 | Not Available | [3][4] |
| Antifungal Activity | Rhizoctonia solani | IC50 (µg/mL) | Not Available | 3.88 | [5] |
| Phytotoxicity | Radish Seedling (Root) | Inhibition (%) at 50 ppm | >60% | >60% | [2] |
| Phytotoxicity | Radish Seedling (Hypocotyl) | Inhibition (%) at 50 ppm | ≥60% | ≥60% | [2] |
Mechanisms of Action: A Deeper Dive
Both this compound and Chaetoglobosin A exert their cytotoxic effects primarily by disrupting the actin cytoskeleton. However, the downstream signaling pathways and ultimate cellular outcomes exhibit notable differences.
This compound: G2/M Arrest and Pyroptosis
This compound has been shown to be a potent inhibitor of tumor growth, particularly in esophageal squamous cell carcinoma. Its mechanism involves the induction of cell cycle arrest at the G2/M phase and a form of programmed cell death known as pyroptosis. This is achieved through the inhibition of key signaling pathways, including the EGFR/MEK/ERK and Akt pathways.
Chaetoglobosin A: Induction of Apoptosis via Oxidative Stress
Chaetoglobosin A is a potent inducer of apoptosis in various cancer cell lines. Its mechanism is linked to the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways, including the MAPK/PI3K-AKT-mTOR and JNK pathways, ultimately leading to programmed cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Chaetoglobosin A and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6][7][8][9]
Cell Cycle Analysis (Flow Cytometry)
This protocol describes the use of flow cytometry and propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Chaetoglobosin A for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13][14]
Phytotoxicity Assay
This protocol details a method for assessing the phytotoxic effects of compounds on seedling growth.[15]
Procedure:
-
Seedling Preparation: Sterilize radish seeds and germinate them on moist filter paper in the dark.
-
Compound Application: Prepare solutions of this compound and Chaetoglobosin A at various concentrations. Apply the solutions to filter paper in petri dishes.
-
Seedling Exposure: Place the germinated seedlings onto the treated filter paper.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7 days).
-
Measurement: Measure the length of the primary root and shoot of the seedlings.
-
Data Analysis: Calculate the percentage of growth inhibition compared to a control group treated with solvent only.[2]
References
- 1. Chaetoglobosin A - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]
- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum | MDPI [mdpi.com]
- 4. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Assessing the Specificity of Chaetoglobosin E as a PLK1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chaetoglobosin E and established Polo-like kinase 1 (PLK1) inhibitors. The objective is to assess the specificity of this compound as a PLK1 inhibitor based on available experimental data. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Due to its frequent overexpression in various cancers, PLK1 has emerged as a significant target for anti-cancer drug development. A number of small molecule inhibitors targeting the ATP-binding site of PLK1 have been developed and have entered clinical trials. The specificity of these inhibitors is a critical factor in their therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy.
Comparative Analysis of PLK1 Inhibitors
This section compares the reported inhibitory activities of this compound and other well-characterized PLK1 inhibitors. It is important to note that the available data for this compound's effect on PLK1 is primarily from cellular assays measuring downstream effects on gene expression and cell viability, while data for other inhibitors is often from direct biochemical assays of enzyme inhibition.
Quantitative Data on Inhibitor Potency
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | PLK1 (putative) | IC50: 2.57 µM | Cell Viability (KYSE-30 cells) | [1] |
| BI 2536 | PLK1 | IC50: <1 nM | Cell-free kinase assay | [2] |
| Volasertib (BI 6727) | PLK1 | IC50: 0.87 nM | Cell-free kinase assay | [3] |
| GSK461364A | PLK1 | Ki: 2.2 nM | Cell-free kinase assay | [4] |
| Onvansertib (NMS-1286937) | PLK1 | - | ATP-competitive inhibitor | [5] |
| Hit-4 (Preclinical) | PLK1 | IC50: 22.61 pM | Cell-free kinase assay | [3] |
Note: The IC50 value for this compound reflects its effect on cell proliferation, which may be a result of PLK1 inhibition or other cellular effects. A direct biochemical IC50 value for this compound against PLK1 is not currently available in the public domain.
Specificity and Off-Target Effects
A critical aspect of a kinase inhibitor's utility is its selectivity. Ideally, an inhibitor should potently inhibit its intended target with minimal activity against other kinases.
-
This compound : The specificity of this compound for PLK1 over other kinases has not been extensively profiled. One study indicated that treatment of esophageal squamous cell carcinoma (ESCC) cells with this compound led to a significant decrease in PLK1 expression based on RNA-sequencing analysis.[1] However, this does not rule out effects on other cellular targets. Chaetoglobosins, as a class of compounds, are known to have various biological activities.[6]
-
Established PLK1 Inhibitors :
-
GSK461364A is reported to be highly selective for PLK1, with over 1000-fold selectivity against the related kinases PLK2 and PLK3.[4]
-
Hit-4 , a novel preclinical inhibitor, showed an inhibition rate of less than 10% against a panel of 69 other kinases when tested at a concentration of 10 µM, suggesting high selectivity for PLK1.[3]
-
BI 2536 also inhibits PLK2 and PLK3, which are primarily active during interphase.[7]
-
Experimental Protocols
To definitively assess the specificity of this compound as a PLK1 inhibitor, a series of biochemical and cell-based assays are required. The following are detailed methodologies for key experiments.
In Vitro PLK1 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK1.
-
Materials :
-
Recombinant human PLK1 enzyme.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]
-
Substrate (e.g., casein or a specific peptide substrate).
-
ATP (at a concentration close to the Km for PLK1).
-
This compound and control inhibitors (e.g., BI 2536) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure :
-
Prepare a reaction mixture containing the PLK1 enzyme and substrate in the kinase buffer.
-
Add 1 µL of serially diluted this compound or control inhibitor to the wells of the assay plate. Add DMSO alone as a vehicle control.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[8]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling
This experiment assesses the inhibitory activity of a compound against a broad panel of kinases to determine its specificity.
-
Objective : To evaluate the selectivity of this compound by testing its inhibitory activity against a large number of different kinases.
-
Procedure :
-
Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.
-
The percentage of inhibition for each kinase is determined.
-
For any kinases that show significant inhibition, a follow-up dose-response experiment is performed to determine the IC50 value.
-
-
Data Analysis : The results are often presented as a "kinome map" or a table listing the percentage of inhibition for each kinase. A selective inhibitor will show high inhibition of the target kinase (PLK1) and low inhibition of other kinases.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within living cells.
-
Objective : To confirm that this compound directly interacts with PLK1 in a cellular context.
-
Materials :
-
HEK293 cells.
-
NanoLuc®-PLK1 fusion vector.
-
NanoBRET™ Tracer K-18 (a fluorescent ligand for PLK1).[9]
-
This compound.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
-
Procedure :
-
Transiently transfect HEK293 cells with the NanoLuc®-PLK1 fusion vector.
-
Seed the transfected cells into 384-well plates.
-
Pre-treat the cells with the NanoBRET™ Tracer K-18.
-
Treat the cells with varying concentrations of this compound for 1 hour.[9]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader.
-
-
Data Analysis : A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and binding of the compound to PLK1. The IC50 for target engagement can be calculated from a dose-response curve.
Visualizations
PLK1 Signaling Pathway in Mitotic Entry
Caption: Simplified signaling pathway of PLK1 activation at the G2/M transition of the cell cycle.
Experimental Workflow for Assessing PLK1 Inhibitor Specificity
Caption: A typical workflow for the preclinical evaluation of a potential PLK1 inhibitor's specificity.
Conclusion
The available evidence suggests that this compound exhibits anti-proliferative activity in cancer cells and may exert its effects, at least in part, through the downregulation of PLK1.[1] However, a direct comparison with established, highly potent, and specific PLK1 inhibitors is challenging due to the lack of direct biochemical inhibition and broad kinase selectivity data for this compound. To rigorously assess the specificity of this compound as a PLK1 inhibitor, further studies employing the experimental protocols outlined in this guide are necessary. Such data would be invaluable for determining its potential as a selective tool compound for studying PLK1 biology or as a lead compound for further drug development.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. GSK461364 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 | Semantic Scholar [semanticscholar.org]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Chaetoglobosin E Enhances Anti-Cancer Effects of Cytotoxic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Chaetoglobosin E when combined with conventional cytotoxic drugs in cancer therapy. The data presented herein demonstrates that this compound can significantly enhance the efficacy of chemotherapy agents, offering a promising avenue for combination treatment strategies. This document summarizes key experimental findings, details the underlying molecular mechanisms, and provides protocols for the cited experiments.
Synergistic Anti-Proliferative Effects
This compound has been shown to work synergistically with cytotoxic drugs such as cisplatin and 5-fluorouracil (5-Fu) in inhibiting the proliferation of esophageal squamous cell carcinoma (ESCC) cells.[1] The combination of this compound with these agents results in a more potent anti-cancer effect than what is achieved with either drug alone.
Quantitative Analysis of Synergy
The synergistic effects were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1.0 indicates synergy. Furthermore, the Dose Reduction Index (DRI) indicates the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect. A DRI greater than 1.0 is favorable as it suggests the potential for reducing drug toxicity in a clinical setting.[1]
Table 1: Synergism of this compound with Cisplatin and 5-Fu against KYSE-30 Esophageal Cancer Cells [1]
| Drug Combination | 50% Effective Concentration (EC50) | Combination Index (CI) | Dose Reduction Index (DRI) |
| This compound | |||
| - Alone | 2.57 µmol/L | ||
| - with Cisplatin | 1.21 µmol/L | 0.78 | 2.12 |
| - with 5-Fu | 1.33 µmol/L | 0.85 | 1.93 |
| Cisplatin | |||
| - Alone | 3.11 µmol/L | ||
| - with this compound | 1.45 µmol/L | 0.78 | 2.14 |
| 5-Fluorouracil (5-Fu) | |||
| - Alone | 4.52 µmol/L | ||
| - with this compound | 2.21 µmol/L | 0.85 | 2.05 |
Data presented is based on experiments conducted on the KYSE-30 cell line.[1]
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
This protocol outlines the methodology used to assess the cytotoxic effects of this compound alone and in combination with other drugs.
-
Cell Seeding: KYSE-30 cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or 5-Fu, both individually and in combination.
-
Incubation: The treated cells were incubated for 48 hours.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well to a final concentration of 0.5 mg/mL and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was discarded, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured to determine cell viability.
-
Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2]
Figure 1. Experimental workflow for assessing drug synergy.
Mechanism of Action: Signaling Pathway Modulation
The synergistic anti-tumor activity of this compound is attributed to its multifaceted impact on cellular signaling pathways that regulate cell cycle, apoptosis, and metastasis.
This compound has been found to induce G2/M phase cell cycle arrest.[1][3] This is achieved by down-regulating key cell cycle proteins such as cyclinB1, CDC2, and p-CDC2, while up-regulating the cell cycle inhibitor p21.[1][3]
Furthermore, this compound promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1][3] It also induces autophagy, as evidenced by the increased expression of beclin1 and LC3.[1][3]
A key target of this compound is Polo-like kinase 1 (PLK1), a protein often overexpressed in cancer cells and involved in cell cycle regulation.[1][3] By inhibiting PLK1, this compound disrupts the cell cycle and can induce a form of programmed cell death called pyroptosis through the activation of gasdermin E (GSDME).[1][3][4]
Moreover, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are crucial for cell growth and survival.[1][4] The inhibition of these pathways contributes to its anti-proliferative and pro-apoptotic effects.
Figure 2. Signaling pathways affected by this compound.
Conclusion
The presented data strongly supports the potential of this compound as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of cytotoxic drugs like cisplatin and 5-Fu, coupled with its multi-targeted mechanism of action, makes it a compelling candidate for further pre-clinical and clinical investigation. The dose reduction observed in combination therapies suggests a pathway to mitigate the toxic side effects associated with conventional chemotherapy, potentially improving patient outcomes.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of doxorubicin with fisetin for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Antifungal Efficacy of Chaetoglobosins Against Botrytis cinerea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal efficacy of chaetoglobosins, a class of natural products isolated from endophytic fungi, against the significant plant pathogen Botrytis cinerea. The data presented is based on published experimental findings, offering a valuable resource for the evaluation of these compounds as potential novel fungicides. This document focuses on a newly identified chaetoglobosin, referred to as Compound 2 in a key study, and compares its performance against other chaetoglobosins and established commercial fungicides.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of various chaetoglobosins and commercial fungicides against Botrytis cinerea, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal potency.
| Compound | Class | EC50 (µg/mL) against Botrytis cinerea | Reference |
| Chaetoglobosin (Compound 2) | Chaetoglobosin | 2.19 | [1] |
| Chaetoglobosin (Compound 7) | Chaetoglobosin | 0.40 | [1] |
| Chaetoglobosin (Compound 9) | Chaetoglobosin | 5.83 | [1] |
| Chaetoglobosin (Compound 6) | Chaetoglobosin | 8.25 | [1] |
| Azoxystrobin | Strobilurin | 39.02 | [1] |
| Carbendazim | Benzimidazole | 70.11 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to determine the antifungal efficacy of the chaetoglobosins.
In Vitro Antifungal Evaluation (Mycelial Growth Inhibition Method)
This assay determines the concentration of a compound required to inhibit the growth of fungal mycelia by 50%.
-
Preparation of Test Compounds: The isolated chaetoglobosins were dissolved in dimethyl sulfoxide (DMSO).
-
Media Preparation: The dissolved compounds were mixed with sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C to achieve a range of final concentrations (e.g., 0.5, 2.5, 5.0 µg/mL). A control group with DMSO alone was also prepared.
-
Inoculation: A mycelial plug of Botrytis cinerea was placed at the center of each PDA plate.
-
Incubation: The plates were incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony was measured after a set incubation period.
-
EC50 Calculation: The EC50 values were calculated by probit analysis based on the inhibition of mycelial growth at different concentrations compared to the control.[1]
Scanning Electron Microscopy (SEM) of Fungal Hyphae
SEM is utilized to observe the morphological changes in the fungal hyphae upon treatment with the test compound.
-
Fungal Culture: Fresh mycelia of Botrytis cinerea were cultured in Potato Dextrose Broth (PDB) medium at 25°C for 12 hours.
-
Treatment: The test compound (e.g., Chaetoglobosin - Compound 2) was added to the culture medium at specified concentrations (e.g., 2.5 and 5 µg/mL) and incubated for an additional 48 hours at 25°C.
-
Fixation: The mycelia were harvested and fixed with 2.5% glutaraldehyde at 4°C for 12 hours.
-
Washing: The fixed samples were washed three times with 0.1 M phosphate buffer (pH 7.2).
-
Dehydration: The samples were dehydrated through a graded series of ethanol concentrations.
-
Drying and Coating: The samples were freeze-dried and coated with a thin layer of gold.
-
Imaging: The morphology of the fungal hyphae was observed under a scanning electron microscope. A key observation from the study was that treatment with Chaetoglobosin (Compound 2) markedly impaired the fungal hyphae of B. cinerea.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of the antifungal efficacy of novel compounds like chaetoglobosins against Botrytis cinerea.
Caption: Experimental workflow for validating antifungal efficacy.
This guide demonstrates that certain chaetoglobosins exhibit potent antifungal activity against Botrytis cinerea, in some cases surpassing the efficacy of commercial fungicides.[1] The provided experimental protocols offer a framework for further research and development of these natural compounds as potential agricultural fungicides.
References
Safety Operating Guide
Safe Disposal of Chaetoglobosin E: A Procedural Guide
For Immediate Reference: Treat Chaetoglobosin E as a cytotoxic and hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Consult the Safety Data Sheet (SDS) for specific handling instructions.
This guide provides comprehensive procedures for the safe disposal of this compound, a mycotoxin with cytotoxic properties.[1] Adherence to these steps is critical to protect laboratory personnel and the environment from potential harm.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to its cytotoxic nature, all materials that come into contact with this compound should be treated as hazardous.[2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[5] |
| Body Protection | Lab Coat/Gown | Disposable gown, impermeable to chemicals.[5] |
| Eye Protection | Safety Goggles/Face Shield | Provides a barrier against splashes and aerosols.[6][7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or with a fume hood. An N95 respirator may be required for handling powders.[6] |
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound.
Waste Segregation and Containment
Proper segregation of waste at the point of generation is crucial for safe disposal. All items contaminated with this compound must be disposed of as hazardous cytotoxic waste.[2][3]
| Waste Type | Container Requirement | Disposal Notes |
| Solid Waste | Puncture-proof, leak-proof container with a lid, clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste". | Includes contaminated gloves, gowns, pipette tips, vials, and lab paper. |
| Liquid Waste | Leak-proof, shatter-resistant container, clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste". | Includes unused solutions, and the first rinse from decontaminating glassware. Do not dispose of down the drain.[2] |
| Sharps Waste | Puncture-proof sharps container, clearly labeled "Cytotoxic Sharps Waste". | Includes needles, syringes, and contaminated glass slides. |
Table 2: Waste Segregation and Container Specifications.
Step-by-Step Disposal Procedure
Step 1: Preparation
-
Designate a specific area for waste accumulation.
-
Ensure all necessary waste containers are properly labeled and within reach.
-
Don the required PPE as outlined in Table 1.
Step 2: Waste Collection
-
Solid Waste: Place all contaminated solid materials directly into the designated cytotoxic solid waste container.
-
Liquid Waste: Carefully pour liquid waste into the designated cytotoxic liquid waste container. Use a funnel to prevent spills.
-
Sharps Waste: Dispose of all contaminated sharps immediately into the cytotoxic sharps container.
Step 3: Container Management
-
Keep all waste containers closed except when adding waste.[8]
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[2]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
Step 4: Scheduling Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Decontamination Procedures
All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.
Step 1: Initial Cleaning
-
Use a detergent solution to wipe down all potentially contaminated surfaces.[2]
-
Wipe in one direction, starting from the cleanest area and moving towards the most contaminated area.[2]
-
Dispose of the cleaning materials as cytotoxic solid waste.[2]
Step 2: Disinfection/Inactivation
-
After cleaning, wipe the surfaces with a 70% ethanol or a freshly prepared 10% bleach solution.
-
Allow for the appropriate contact time as specified by your institution's protocols.
-
If using bleach, follow with a water rinse to prevent corrosion of surfaces.
Step 3: Final Cleaning
-
Perform a final rinse with sterile water.
-
Dispose of all cleaning materials in the cytotoxic solid waste container.
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Secure: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp paper towels to avoid generating dust.[6][7]
-
Clean: Following containment, decontaminate the area as described in the Decontamination Procedures section.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Below is a logical workflow for the proper disposal of this compound.
References
- 1. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nordicbiosite.com [nordicbiosite.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
